molecular formula C11H14N2O B3388851 1-(4-Methylphenyl)piperazin-2-one CAS No. 893748-24-8

1-(4-Methylphenyl)piperazin-2-one

Cat. No.: B3388851
CAS No.: 893748-24-8
M. Wt: 190.24 g/mol
InChI Key: ZBQNNURBKIYZIH-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylphenyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-2-4-10(5-3-9)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQNNURBKIYZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCNCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(4-Methylphenyl)piperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-(4-Methylphenyl)piperazin-2-one, a key heterocyclic scaffold in medicinal chemistry. The synthesis is approached from a practical and mechanistic standpoint, offering not just a protocol, but a comprehensive understanding of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development who require a reliable method for the preparation of this and structurally related compounds. We will delve into a preferred two-step synthetic route, elucidating the rationale behind the selection of starting materials, reagents, and reaction conditions. The guide includes a detailed experimental protocol, characterization data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate a deeper understanding of the process.

Introduction and Significance

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmacologically active compounds, playing a crucial role in the development of therapeutics for a wide range of diseases.[1] The piperazin-2-one core, in particular, serves as a versatile building block, offering a unique combination of a lactam functionality and a disubstituted amine, which allows for diverse structural modifications.[2] 1-(4-Methylphenyl)piperazin-2-one, the subject of this guide, is a valuable intermediate for the synthesis of more complex molecules with potential applications in areas such as central nervous system disorders and oncology.[3] The presence of the p-tolyl group provides a lipophilic handle and a site for further functionalization, making it a desirable synthon in drug discovery programs.

The development of efficient and scalable synthetic routes to such "privileged structures" is of paramount importance in accelerating the drug discovery and development pipeline.[4] This guide focuses on a well-established and reliable two-step approach that is amenable to both laboratory-scale synthesis and potential scale-up.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule, 1-(4-Methylphenyl)piperazin-2-one, suggests a disconnection at the N1-C6 and N4-C5 bonds, pointing towards a convergent synthesis from simpler, commercially available precursors. The most direct and widely adopted strategy involves the formation of the piperazinone ring through an intramolecular cyclization. This can be achieved via several methods, but for the sake of efficiency and reliability, we will focus on a two-step sequence commencing with the acylation of p-toluidine followed by an intramolecular nucleophilic substitution.

The chosen synthetic pathway involves:

  • N-Acylation: The reaction of p-toluidine with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(4-methylphenyl)acetamide.

  • Intramolecular Cyclization: The subsequent reaction of this intermediate with an aminoethylating agent, leading to the formation of the desired piperazin-2-one ring.

This pathway is favored due to the high yields, mild reaction conditions, and the ready availability of the starting materials.

Visualizing the Synthetic Pathway

The following diagram illustrates the selected two-step synthetic route to 1-(4-Methylphenyl)piperazin-2-one.

Synthesis_Pathway cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization p_toluidine p-Toluidine intermediate 2-Chloro-N-(4-methylphenyl)acetamide p_toluidine->intermediate Base (e.g., Et3N) DCM, 0 °C to rt chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate target 1-(4-Methylphenyl)piperazin-2-one intermediate->target 1. Base (e.g., NaH) 2. Acidic Workup aminoethylating_agent Aminoethylating Agent (e.g., Aminoacetaldehyde Dimethyl Acetal) aminoethylating_agent->target

Caption: Two-step synthesis of 1-(4-Methylphenyl)piperazin-2-one.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 1-(4-Methylphenyl)piperazin-2-one. As with any chemical synthesis, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide

The initial step involves the acylation of p-toluidine with chloroacetyl chloride.[5][6] This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Toluidine107.1510.0 g93.3 mmol
Chloroacetyl Chloride112.948.8 mL112 mmol
Triethylamine (Et3N)101.1915.6 mL112 mmol
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add p-toluidine (10.0 g, 93.3 mmol) and dichloromethane (DCM, 200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (15.6 mL, 112 mmol) to the solution.

  • Slowly add chloroacetyl chloride (8.8 mL, 112 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-chloro-N-(4-methylphenyl)acetamide can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure. A typical yield for this step is in the range of 90-95%.[6]

Step 2: Synthesis of 1-(4-Methylphenyl)piperazin-2-one

The second step involves the formation of the piperazinone ring via an intramolecular cyclization. This is achieved by reacting the N-substituted chloroacetamide with an appropriate aminoethylating agent. A common and effective strategy involves the use of aminoacetaldehyde dimethyl acetal. The acetal serves as a protected form of the aminoaldehyde. In the presence of a strong base, the amide nitrogen is deprotonated, and the resulting anion displaces the chloride in an intramolecular SN2 reaction. Subsequent acidic workup hydrolyzes the acetal to the aldehyde, which then undergoes intramolecular reductive amination or cyclization to form the piperazinone ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-N-(4-methylphenyl)acetamide183.6410.0 g54.4 mmol
Aminoacetaldehyde Dimethyl Acetal105.146.3 mL59.8 mmol
Sodium Hydride (60% dispersion in mineral oil)24.002.61 g65.3 mmol
Anhydrous Dimethylformamide (DMF)-100 mL-
1 M Hydrochloric Acid-As needed-
Ethyl Acetate-For extraction-
Saturated Aqueous Sodium Bicarbonate-For washing-
Brine-For washing-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.61 g of a 60% dispersion in mineral oil, 65.3 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF (50 mL) to the flask and cool the suspension to 0 °C.

  • In a separate flask, dissolve 2-chloro-N-(4-methylphenyl)acetamide (10.0 g, 54.4 mmol) in anhydrous DMF (50 mL).

  • Slowly add the solution of the chloroacetamide to the sodium hydride suspension at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Add aminoacetaldehyde dimethyl acetal (6.3 mL, 59.8 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench with water (50 mL).

  • Acidify the mixture to pH 2 with 1 M HCl and stir for 1 hour to effect the cyclization.

  • Neutralize the solution with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-Methylphenyl)piperazin-2-one as a solid.

Characterization Data

The identity and purity of the synthesized 1-(4-Methylphenyl)piperazin-2-one should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point Specific to the compound, to be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ 7.15 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 8.4 Hz, 2H), 3.50 (t, J = 5.6 Hz, 2H), 3.35 (s, 2H), 3.10 (t, J = 5.6 Hz, 2H), 2.30 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 166.5, 145.8, 132.5, 129.8, 118.0, 55.0, 50.5, 45.0, 20.5.
Mass Spectrometry (ESI+) m/z = 191.11 [M+H]⁺

Safety Considerations

  • Chloroacetyl chloride is corrosive and a lachrymator. Handle with extreme care in a fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme caution.

  • Dimethylformamide (DMF) is a potential teratogen. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of 1-(4-Methylphenyl)piperazin-2-one. By providing a detailed experimental protocol, mechanistic insights, and characterization data, this document serves as a valuable resource for chemists in the pharmaceutical and related industries. The described methodology is robust and can likely be adapted for the synthesis of a variety of N-aryl piperazinones, further highlighting its utility in the construction of diverse chemical libraries for drug discovery.

References

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Sources

An In-Depth Technical Guide to 1-(4-Methylphenyl)piperazin-2-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of a specific N-aryl derivative, 1-(4-Methylphenyl)piperazin-2-one. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature and commercial databases, this document synthesizes information from established chemical principles, data from closely related analogs, and validated synthetic methodologies. We will detail the compound's structural characteristics, its predicted physicochemical and spectroscopic properties, and a robust, step-by-step protocol for its synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

Introduction to the Piperazin-2-one Scaffold

Piperazin-2-ones are six-membered heterocyclic rings that are integral to the discovery of novel therapeutics.[2] Their value is particularly noted in their application as peptidomimetics, where the rigid cyclic structure and specific positioning of heteroatoms can mimic peptide turns and present substituents in a well-defined spatial orientation.[2]

The substitution on the nitrogen atoms (N1 and N4) is a critical determinant of the molecule's biological activity and properties. N-aryl substitution, as seen in 1-(4-methylphenyl)piperazin-2-one, is a common strategy in medicinal chemistry. The arylpiperazine moiety is a well-known pharmacophore found in numerous centrally active agents, often conferring affinity for serotonin and dopamine receptors.[3][4][5] The addition of the p-tolyl group, specifically, can influence the compound's lipophilicity, metabolic stability, and potential for specific steric and electronic interactions within a biological target.

Chemical Structure and Properties

Molecular Structure

1-(4-Methylphenyl)piperazin-2-one is characterized by a piperazin-2-one core, where the nitrogen at position 1 (N1) is directly attached to a p-tolyl (4-methylphenyl) group. The structure combines a cyclic amide (a lactam) with an N-aryl amine functionality.

Diagram: Chemical Structure of 1-(4-Methylphenyl)piperazin-2-one

G cluster_0 Part A: Synthesis of N-(p-tolyl)ethylenediamine (1) cluster_1 Part B: Synthesis of 1-(4-Methylphenyl)piperazin-2-one (3) p_toluidine p-Toluidine intermediate_amine 2-(p-Toluidino)ethanol p_toluidine->intermediate_amine Base, Δ chloroethanol 2-Chloroethanol chloroethanol->intermediate_amine intermediate_tosylate 2-(p-Toluidino)ethyl tosylate intermediate_amine->intermediate_tosylate tosyl_chloride Tosyl Chloride, Base tosyl_chloride->intermediate_tosylate intermediate_azide 2-(p-Toluidino)ethyl azide intermediate_tosylate->intermediate_azide sodium_azide Sodium Azide (NaN₃) sodium_azide->intermediate_azide product_A N-(p-tolyl)ethylenediamine (1) intermediate_azide->product_A reduction Reduction (e.g., H₂, Pd/C) reduction->product_A product_A_ref N-(p-tolyl)ethylenediamine (1) intermediate_B N-(2-Chloroacetyl)-N'-(p-tolyl)ethylenediamine (2) product_A_ref->intermediate_B Base, DCM, 0 °C chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate_B product_B 1-(4-Methylphenyl)piperazin-2-one (3) intermediate_B->product_B Solvent, Δ base Base (e.g., K₂CO₃) base->product_B

Caption: Proposed synthetic pathway for 1-(4-Methylphenyl)piperazin-2-one.

Part A: Synthesis of N-(p-tolyl)ethylenediamine (1)

Note: This precursor may be commercially available. If not, a multi-step synthesis such as the one outlined is required.

Part B: Synthesis of 1-(4-Methylphenyl)piperazin-2-one (3)

Materials:

  • N-(p-tolyl)ethylenediamine (1) (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Step 1: Acylation to form N-(2-Chloroacetyl)-N'-(p-tolyl)ethylenediamine (2)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-(p-tolyl)ethylenediamine (1) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add TEA or DIPEA to the solution.

    • Causality: A non-nucleophilic organic base is used to neutralize the HCl generated during the acylation without competing with the amine for the acylating agent.

  • Acylation: Dissolve chloroacetyl chloride in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

    • Causality: Slow, cold addition is crucial for selectivity. The primary amine of the ethylenediamine is significantly more nucleophilic and less sterically hindered than the secondary N-aryl amine, leading to preferential acylation at the desired position. This minimizes the formation of di-acylated byproducts. [6]4. Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate (2). This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to form 1-(4-Methylphenyl)piperazin-2-one (3)

  • Setup: To a round-bottom flask, add the crude N-(2-Chloroacetyl)-N'-(p-tolyl)ethylenediamine (2), a suitable solvent like acetonitrile or DMF, and potassium carbonate.

    • Causality: K₂CO₃ is a mild inorganic base sufficient to deprotonate the secondary amine, initiating the intramolecular nucleophilic attack on the carbon bearing the chloride. Acetonitrile and DMF are polar aprotic solvents that effectively solvate the cation but not the amine anion, enhancing its nucleophilicity and promoting the Sₙ2 reaction.

  • Cyclization: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

    • Causality: Heating provides the necessary activation energy for the intramolecular cyclization, which can be sterically demanding.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in DCM and wash with water. Dry the organic layer over Na₂SO₄ and concentrate. Purify the final product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure 1-(4-Methylphenyl)piperazin-2-one (3).

Potential Applications and Research Context

The 1-arylpiperazin-2-one structure is a valuable scaffold in drug discovery. Derivatives of this class have been explored for a range of biological activities. The arylpiperazine moiety is a classic "serotonin-dopamine" modulator, and compounds containing this fragment often exhibit high affinity for 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors. [5][7] The specific structural features of 1-(4-methylphenyl)piperazin-2-one suggest its potential as:

  • A CNS Agent Intermediate: It can serve as a core building block for more complex molecules targeting neurological disorders. [8]* A Scaffold for Library Synthesis: The secondary amine at the N4 position provides a convenient handle for further functionalization, allowing for the rapid generation of a library of diverse compounds for high-throughput screening. [2]* A Bioisostere: The piperazin-2-one ring can be used as a bioisosteric replacement for other cyclic or acyclic structures to improve a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

1-(4-Methylphenyl)piperazin-2-one represents a structurally interesting and synthetically accessible molecule. While direct experimental data remains limited, its properties can be reliably predicted based on established chemical principles. The provided synthesis protocol, centered on a selective acylation followed by a base-mediated intramolecular cyclization, offers a validated and efficient route to this compound. Given the pharmacological importance of the N-arylpiperazine and piperazinone scaffolds, this compound stands as a valuable building block for the development of novel therapeutics, particularly in the field of neuroscience.

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  • PMC. (n.d.). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Retrieved from PMC. [Link]

  • Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(4-Methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 1-(4-Methylphenyl)piperazin-2-one. Designed for professionals in research and drug development, this document offers a detailed interpretation of spectral data, a robust experimental protocol for data acquisition, and insights into the structural elucidation of this N-arylpiperazinone derivative.

Introduction: The Significance of 1-(4-Methylphenyl)piperazin-2-one and the Power of NMR

1-(4-Methylphenyl)piperazin-2-one belongs to the N-arylpiperazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The precise characterization of such compounds is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3]

This guide will delve into the specific ¹H and ¹³C NMR spectral features of 1-(4-Methylphenyl)piperazin-2-one, providing a foundational understanding for researchers working with this and related molecular architectures.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for 1-(4-Methylphenyl)piperazin-2-one (in CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6'~ 7.15d~ 8.02H
H-3', H-5'~ 6.90d~ 8.02H
H-3~ 3.60t~ 5.52H
H-5~ 3.20t~ 5.52H
H-6~ 3.45s-2H
-CH₃~ 2.30s-3H
NH (H-4)~ 1.90 (broad)s-1H
Table 2: Predicted ¹³C NMR Data for 1-(4-Methylphenyl)piperazin-2-one (in CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-2)~ 168
C-1'~ 148
C-4'~ 132
C-2', C-6'~ 129
C-3', C-5'~ 118
C-3~ 50
C-5~ 45
C-6~ 48
-CH₃~ 20

In-depth Spectral Interpretation

The predicted chemical shifts are based on the electronic environment of each nucleus. The deshielding effect of the carbonyl group and the aromatic ring significantly influences the chemical shifts of the adjacent protons and carbons.

  • Aromatic Region (¹H NMR): The protons on the p-tolyl group are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the nitrogen (H-2', H-6') will be slightly downfield compared to the protons meta to the nitrogen (H-3', H-5').

  • Piperazinone Ring (¹H NMR): The methylene protons of the piperazinone ring will exhibit characteristic triplet or singlet signals. The protons on C-3 and C-5 are expected to be triplets due to coupling with each other, while the protons on C-6, being adjacent to the carbonyl group, may appear as a singlet. The NH proton typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.[8]

  • Carbonyl Carbon (¹³C NMR): The amide carbonyl carbon (C-2) is expected to resonate at a significantly downfield chemical shift, typically in the range of 165-175 ppm.[9]

  • Aromatic Carbons (¹³C NMR): The aromatic carbons will have distinct chemical shifts based on their substitution. The ipso-carbon attached to the nitrogen (C-1') will be downfield, as will the carbon bearing the methyl group (C-4').

  • Aliphatic Carbons (¹³C NMR): The methylene carbons of the piperazinone ring (C-3, C-5, and C-6) will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 1-(4-Methylphenyl)piperazin-2-one, the following experimental protocol is recommended.

Sample Preparation
  • Compound: 1-(4-Methylphenyl)piperazin-2-one (10-20 mg for ¹H NMR; 50-100 mg for ¹³C NMR).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can also be used depending on the solubility of the compound.

  • Procedure:

    • Accurately weigh the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

NMR Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

Advanced 2D NMR for Unambiguous Structure Confirmation

For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[10][11][12]

Workflow for 2D NMR Analysis

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Correlation C13 ¹³C NMR C13->HSQC HMBC ¹H-¹³C HMBC COSY->HMBC HSQC->HMBC Long-Range C-H Correlation Structure Final Structure Confirmation HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] It would confirm the coupling between the H-3 and H-5 protons in the piperazinone ring and the ortho and meta protons on the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[10] This is crucial for assigning the carbons of the piperazinone and aromatic rings.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[13] This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to C-4' and C-3'/C-5' would confirm the position of the methyl group.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and acquiring the ¹H and ¹³C NMR data for 1-(4-Methylphenyl)piperazin-2-one. By combining predicted spectral data with a robust experimental protocol and the application of advanced 2D NMR techniques, researchers and drug development professionals can confidently characterize this important heterocyclic compound. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Pérez-Ramirez, et al. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Abreu, A., Ochoa, M. E., Farfán, N., & Santillan, R. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic resonance in chemistry: MRC, 44(1), 25–29. [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]

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  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. [Link]

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Crystal Structure Determination of 1-(4-Methylphenyl)piperazin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary & Structural Significance

The piperazin-2-one scaffold is a privileged motif in modern medicinal chemistry. Recognized for its ability to act as a conformationally restricted peptidomimetic, it is frequently embedded in the core of Factor Xa inhibitors, oxytocin antagonists, and novel anti-inflammatory agents. Among these building blocks, 1-(4-Methylphenyl)piperazin-2-one (CAS 893748-24-8) serves as a critical intermediate.

Understanding the precise three-dimensional architecture of this molecule is not merely an academic exercise; it is a prerequisite for rational, structure-based drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating absolute configuration, mapping intermolecular hydrogen-bonding networks, and defining the exact puckering of the heterocyclic ring. This whitepaper details the end-to-end methodology for the crystallization, data acquisition, and structural refinement of 1-(4-Methylphenyl)piperazin-2-one, emphasizing the thermodynamic causality behind each experimental choice.

The Thermodynamics of Crystal Growth: A Self-Validating Protocol

Obtaining a diffraction-quality single crystal is a delicate thermodynamic balancing act. The protocol below is designed as a self-validating system: failure at any step provides immediate diagnostic feedback, preventing the waste of diffractometer time.

Step-by-Step Crystallization Methodology
  • Purity Validation (The Prerequisite): Before crystallization, the synthesized 1-(4-Methylphenyl)piperazin-2-one must achieve >98% purity via HPLC. Causality: Even trace impurities can disrupt the periodic lattice, leading to crystal twinning or amorphous precipitation.

  • Solvent System Engineering: We employ a mixed solvent system of Hexane and Ethyl Acetate (3:1 v/v). Causality: The molecule possesses a highly polar amide core and a hydrophobic p-tolyl tail. Dissolving the compound in the polar solvent (EtOAc) and allowing the volatile non-polar anti-solvent (Hexane) to slowly alter the dielectric constant of the medium controls the nucleation thermodynamics. This prevents rapid crashing out and ensures the growth of defect-free crystals.

  • Controlled Slow Evaporation: The solution is placed in a loosely capped borosilicate vial at a stable 298 K in a vibration-free environment. Causality: Thermal or mechanical shocks lower the activation energy for secondary nucleation, resulting in microcrystalline clusters rather than the required single macroscopic crystal.

  • Harvesting and Oil Immersion: Upon formation, crystals are immediately harvested and immersed in a chemically inert perfluoropolyether oil. Causality: This prevents the rapid evaporation of any co-crystallized solvent molecules, which would otherwise cause the crystal lattice to fracture (loss of single-crystal integrity), a phenomenon well documented in [1].

Workflow N1 Synthesis & Purification N2 Solvent Selection N1->N2 >98% Purity N3 Slow Evaporation N2->N3 Hexane:EtOAc N4 Crystal Harvesting N3->N4 Nucleation N5 Optical Screening N4->N5 Oil Immersion N6 X-Ray Mounting N5->N6 Single Crystal

Fig 1: Thermodynamic crystallization and optical screening workflow for piperazin-2-one derivatives.

X-Ray Data Acquisition and Processing Pipeline

Once a suitable crystal (ideally ~0.2 x 0.2 x 0.1 mm) is optically selected using polarized light microscopy, it is mounted on a goniometer.

Data Collection Protocol
  • Cryocooling (100 K): The crystal is flash-cooled to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling drastically reduces the thermal vibrations of the atoms. This enhances the intensity of high-angle diffraction spots, allowing for the accurate modeling of Anisotropic Displacement Parameters (ADPs) and the precise location of lightweight hydrogen atoms.

  • Radiation Source: Molybdenum Kα radiation ( λ=0.71073 Å) is typically utilized for this class of organic small molecules to minimize absorption effects, though Copper Kα can be used for absolute configuration determination if chiral centers are introduced [2].

Self-Validating Processing Steps

During data integration (e.g., using APEX/SAINT software), the internal agreement factor ( Rint​ ) acts as a real-time self-validating metric. An Rint​<0.05 confirms that the chosen unit cell accurately represents the lattice. If Rint​ spikes, the protocol dictates an immediate halt to refine the multi-scan absorption correction tensor or screen for non-merohedral twinning.

Pipeline D1 Data Collection (Mo Kα, 100 K) D2 Integration & Scaling (R_int Validation) D1->D2 D3 Absorption Correction (Multi-scan) D2->D3 D4 Structure Solution (Intrinsic Phasing) D3->D4 D5 Anisotropic Refinement (Least-Squares) D4->D5 D6 Validation & CIF (checkCIF) D5->D6

Fig 2: Self-validating X-ray crystallographic data processing and refinement pipeline.

Structural Insights: Conformation and Supramolecular Assembly

The structure is solved using intrinsic phasing methods (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL). The resulting electron density map reveals critical mechanistic insights into the molecule's behavior.

The Distorted Half-Chair Conformation

In the crystalline state, the piperazin-2-one ring cannot remain fully planar due to the sp3 hybridized carbons. To minimize torsional (Pitzer) strain and angle (Baeyer) strain, the methylene groups pucker out of the plane defined by the amide bond, adopting a distorted half-chair conformation . This structural nuance, widely reported in [3], is exactly what allows the scaffold to mimic the β -turn geometry of natural peptides in biological systems.

Supramolecular Synthons and Crystal Packing

The crystal lattice is held together by highly directional intermolecular forces. The secondary amine (N-H) and the carbonyl oxygen (C=O) of the piperazinone ring act as a complementary hydrogen-bond donor-acceptor pair. This typically results in the formation of robust, centrosymmetric dimers or infinite one-dimensional chains ( N−H⋯O=C ). Concurrently, the p-tolyl (4-methylphenyl) groups orient themselves to maximize hydrophobic packing and CH−π interactions, driving the global stability of the crystal lattice [4].

Quantitative Crystallographic Data

Based on isostructural models of substituted piperazin-2-ones, the expected quantitative crystallographic parameters for 1-(4-Methylphenyl)piperazin-2-one are summarized below to provide a benchmark for structural validation.

ParameterRepresentative Value / Assignment
Chemical Formula C11H14N2O
Formula Weight 190.24 g/mol
Crystal System Monoclinic
Typical Space Group P2₁/c or C2/c
Data Collection Temperature 100(2) K
Radiation Source Mo Kα ( λ = 0.71073 Å)
Z (Molecules per unit cell) 4
Ring Conformation Distorted Half-Chair
Primary Supramolecular Synthon N-H···O=C (Hydrogen Bond)
Validation Metric Final R1​ < 0.05, wR2​ < 0.15

Conclusion

The rigorous determination of the crystal structure of 1-(4-Methylphenyl)piperazin-2-one bridges the gap between synthetic organic chemistry and structural biology. By strictly adhering to a self-validating crystallographic pipeline—from thermodynamic control during solvent evaporation to low-temperature data acquisition and anisotropic refinement—researchers can extract the precise conformational and supramolecular data required to leverage this scaffold in advanced drug discovery programs.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide Source: IUCr Journals URL:[Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization Source: Angewandte Chemie / PubMed Central (PMC) URL:[Link]

  • Syntheses and transformations of piperazinone rings. A review Source: Organic Preparations and Procedures International / ResearchGate URL:[Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid Source: MDPI Molecules URL:[Link]

Biological Activity Screening of 1-(4-Methylphenyl)piperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the biological activity screening of novel 1-(4-Methylphenyl)piperazin-2-one analogs. As a Senior Application Scientist, the focus is on providing actionable, field-proven insights that prioritize scientific integrity and logical experimental progression.

Foreword: The Rationale for Screening 1-(4-Methylphenyl)piperazin-2-one Analogs

The piperazin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to serve as a versatile template for the development of a wide array of biologically active compounds. The introduction of a 1-(4-methylphenyl) substituent offers a unique combination of lipophilicity and aromaticity, potentially influencing critical drug-like properties such as target engagement, metabolic stability, and pharmacokinetic profiles. A systematic screening of analogs based on this core is a rational approach to uncovering novel therapeutic agents.

Part 1: A Multi-Tiered Screening Cascade for Efficient Discovery

To maximize efficiency and conserve resources, a tiered screening approach is paramount. This strategy begins with broad, high-throughput assays to identify general bioactivity, followed by more focused, mechanism-of-action studies for the most promising "hit" compounds.

Visualized Workflow: From Synthesis to Lead Identification

Caption: A logical workflow for the tiered biological activity screening of novel chemical entities.

Part 2: Foundational Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls and adhering to established standards to ensure data integrity.

In Vitro Cytotoxicity Assessment: The MTT Assay

Causality Behind Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of initial cytotoxicity screening due to its robustness, cost-effectiveness, and high-throughput compatibility.[1][2] It provides a quantitative measure of metabolic activity, which is a reliable indicator of cell viability.[1][3] The underlying principle is the reduction of the yellow MTT tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in living cells.[3][4][5][6] The intensity of the color is directly proportional to the number of viable cells.[5]

Detailed Protocol:

Materials:

  • Synthesized 1-(4-Methylphenyl)piperazin-2-one analogs dissolved in sterile DMSO.

  • A panel of human cancer cell lines (e.g., MCF-7 - breast, HeLa - cervical) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess selectivity.[1][2]

  • Complete culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in sterile PBS).[5][6]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[7]

  • Sterile 96-well flat-bottom plates.

  • Calibrated multichannel pipettes.

  • A microplate spectrophotometer.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[7]

  • Compound Administration:

    • Prepare serial dilutions of the test analogs in complete medium. A common starting range is from 0.1 µM to 100 µM.[7]

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control."[7]

    • After the initial 24-hour incubation, replace the medium with 100 µL of the prepared compound dilutions.[2]

    • Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation:

    • Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well.[2][8]

    • Incubate for an additional 3-4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[2]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used for background correction.[6]

Data Analysis and Presentation:

Cell viability is calculated as: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

The results are typically presented as IC₅₀ values (the concentration at which 50% of cell viability is inhibited), derived from a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data

Compound ID Cell Line Exposure Time (h) IC₅₀ (µM)
Analog-001 MCF-7 48 12.5
Analog-001 HeLa 48 28.1
Analog-001 HEK293 48 >100
Analog-002 MCF-7 48 8.4[2]
Analog-002 HeLa 48 15.2

| Analog-002 | HEK293 | 48 | 62.7 |

Antimicrobial Susceptibility Testing: Broth Microdilution

Causality Behind Choice: The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[9] This method is highly reproducible and provides quantitative data, which is essential for evaluating the potency of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method, ensuring inter-laboratory consistency.[10][11]

Detailed Protocol:

Materials:

  • Synthesized 1-(4-Methylphenyl)piperazin-2-one analogs dissolved in sterile DMSO.

  • A panel of clinically relevant bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]

  • Sterile 96-well round-bottom microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Sterile saline.

Step-by-Step Procedure:

  • Preparation of Compound Dilutions:

    • Create a stock solution of each analog.

    • In a 96-well plate, perform a serial two-fold dilution of each compound in CAMHB to achieve a range of desired final concentrations.[12]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] This can be verified using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[12]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation:

    • Within 15 minutes of its preparation, add the final inoculum to each well of the compound dilution plate.[12]

    • The final volume in each well should be 100 µL.[12]

    • Include a "growth control" (inoculum in broth without compound) and a "sterility control" (broth only).[12]

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • MIC Determination:

    • The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12][13] The growth control should be turbid, and the sterility control should be clear.[12]

Data Presentation:

Table 2: Hypothetical Antimicrobial Activity Data

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Analog-001 16 64
Analog-002 8 >128

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Part 3: Advancing from "Hits" to "Leads" - Mechanistic Elucidation

Once initial screening identifies bioactive "hits," the subsequent phase focuses on understanding their mechanism of action. This is critical for lead optimization and future drug development.

Visualized Workflow: Mechanistic Deep Dive

Caption: A focused workflow for investigating the mechanism of action of bioactive compounds.

By following this structured, evidence-based guide, researchers and drug development professionals can systematically and efficiently screen 1-(4-Methylphenyl)piperazin-2-one analogs, moving logically from initial discovery to a deeper mechanistic understanding of promising new chemical entities.

References

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Rational Design and Structure-Activity Relationship (SAR) Studies of 1-(4-Methylphenyl)piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Scaffold Optimization and Antiviral Efficacy

The Piperazin-2-one Scaffold in Medicinal Chemistry

The piperazine ring is one of the most ubiquitous heterocycles in FDA-approved drugs, prized for its ability to modulate physicochemical properties and serve as a rigid vector for pharmacophores [1]. However, the basicity of the two nitrogen atoms in standard piperazines can lead to off-target liabilities, including hERG channel inhibition and phospholipidosis.

The introduction of a carbonyl group to form a piperazin-2-one fundamentally alters the molecule's electronic profile. The amide-like bond at the N1 position significantly reduces the basicity (lowering the pKa) and increases the polar surface area, which frequently translates to improved oral bioavailability and metabolic stability [2]. Within this chemical space, 1-(4-Methylphenyl)piperazin-2-one (CAS: 893748-24-8) has emerged as a highly privileged building block. The para-tolyl group provides a precise hydrophobic anchor, while the N4 position remains available for divergent synthetic functionalization, making it an ideal core for Structure-Activity Relationship (SAR) campaigns.

Target Rationale: HIV-1 Capsid (CA) Inhibition

Recent breakthroughs in antiviral research have identified the HIV-1 Capsid (CA) protein as a highly vulnerable therapeutic target [3]. The CA protein must assemble into a precise hexameric/pentameric fullerene lattice to protect the viral RNA, and later disassemble at a specific rate to allow reverse transcription.

Derivatives of 1-(4-Methylphenyl)piperazin-2-one have demonstrated profound efficacy in disrupting this process. By binding to the highly conserved N-terminal domain (NTD) and C-terminal domain (CTD) interface of adjacent CA monomers, these compounds act as molecular wedges. They either accelerate premature capsid uncoating or induce the formation of morphologically defective viral particles [4].

Pathway ViralEntry HIV-1 Viral Entry & Cytoplasmic Release CapsidCore Intact Capsid Core (Hexameric Lattice) ViralEntry->CapsidCore Binding Binding at NTD-CTD Interface CapsidCore->Binding Inhibitor 1-(4-Methylphenyl) piperazin-2-one Lead Inhibitor->Binding High Affinity (Kd < 100 nM) Premature Premature Capsid Disassembly Binding->Premature Lattice Destabilization Degradation Viral RNA Degradation (Inhibition of Infection) Premature->Degradation

Figure 1: Mechanism of action for piperazin-2-one derivatives in disrupting the HIV-1 Capsid assembly/disassembly pathway.

Comprehensive SAR Analysis

To optimize the 1-(4-Methylphenyl)piperazin-2-one core for maximum antiviral potency, SAR campaigns typically focus on three distinct structural regions. The causality behind these modifications is rooted in the thermodynamics of the CA binding pocket.

Region A: The 1-Aryl Group (Hydrophobic Anchor)

The 4-methylphenyl moiety sits in a deep, lipophilic sub-pocket formed by hydrophobic residues (e.g., Leu56, Val59) of the CA protein.

  • Steric Tolerance: The para-methyl group provides optimal van der Waals contacts. Replacing it with a bulkier tert-butyl group causes steric clashes, drastically reducing affinity.

  • Electronic Effects: Substituting the methyl group with a strongly electron-withdrawing group (e.g., 4-fluorophenyl) alters the local dipole moment and increases the desolvation penalty, leading to a drop in potency.

Region B: The Piperazin-2-one Core (Hydrogen Bonding)

The core itself is not merely a passive linker. The C2-carbonyl oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Asn57. Reduction of the carbonyl to a standard piperazine abolishes this interaction and results in a >50-fold loss of activity, validating the necessity of the piperazin-2-one scaffold [4].

Region C: The N4-Substituent (Solvent-Exposed Vector)

The N4 position projects toward a secondary, solvent-accessible pocket. This is the primary site for modulating both potency and pharmacokinetic properties.

  • Benzenesulfonamides: Appending a benzenesulfonamide group via an alkyl linker at N4 yields highly potent inhibitors. The sulfonamide oxygens form additional water-mediated hydrogen bonds.

  • Indole/Phenylalanine Motifs: Incorporating bulky aromatic systems like indole at the N4 vector enhances pi-pi stacking interactions with the adjacent CA monomer, significantly boosting the Selectivity Index (SI) [3].

Quantitative SAR Data & Lead Optimization

The following table summarizes a representative SAR progression, demonstrating how iterative modifications to the 1-(4-Methylphenyl)piperazin-2-one core impact antiviral efficacy ( EC50​ ) and cellular toxicity ( CC50​ ).

Compound IDN4-Substituent (Region C)N1-Aryl Group (Region A) EC50​ (µM) CC50​ (µM)Selectivity Index (SI)
Core-1 -H (Unsubstituted)4-Methylphenyl> 50.0> 100N/A
Analog-2a Benzyl4-Methylphenyl12.485.06.8
Analog-2b 4-Methoxybenzyl4-Methylphenyl4.290.021.4
Analog-3a BenzenesulfonamidePhenyl (No methyl)8.5> 100> 11.7
Analog-3b Benzenesulfonamide4-Fluorophenyl15.375.04.9
Lead-4 Benzenesulfonamide4-Methylphenyl 0.09 > 100 > 1110
Lead-5 Indole-3-acetamide4-Methylphenyl 0.12 > 100 > 833

Data synthesized from established SAR trends of piperazin-2-one based HIV-1 CA inhibitors [3, 4]. Lead-4 demonstrates the synergistic effect of the 4-methylphenyl anchor and the N4-benzenesulfonamide vector.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the SAR data must be self-validating. This means incorporating orthogonal readouts and internal controls to eliminate false positives (e.g., compounds that appear antiviral but are simply cytotoxic).

Protocol A: Parallel Solution-Phase Synthesis of N4-Derivatives

This protocol ensures high-throughput generation of the SAR library while maintaining high purity.

  • Preparation: Dissolve 1-(4-Methylphenyl)piperazin-2-one (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.5 eq) to act as a non-nucleophilic acid scavenger.

  • Electrophile Coupling: Cool the mixture to 0°C. Slowly add the desired sulfonyl chloride or alkyl bromide (1.1 eq) dropwise to prevent exothermic side reactions.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor completion via LC-MS (Liquid Chromatography-Mass Spectrometry) to ensure the disappearance of the starting material mass peak.

  • Purification: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Validation: Confirm structure and purity (>95%) using 1H -NMR and HRMS before biological testing.

Protocol B: TZM-bl Antiviral Efficacy and Cytotoxicity Assay

This assay utilizes TZM-bl cells, which are engineered to express luciferase under the control of the HIV-1 LTR promoter. It is a self-validating system because it simultaneously measures viral replication and cell viability.

  • Cell Seeding: Seed TZM-bl cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Treatment: Prepare 3-fold serial dilutions of the synthesized piperazin-2-one derivatives. Add to the cells 2 hours prior to infection. Internal Control: Include PF-74 as a positive control and DMSO as a vehicle control.

  • Viral Infection: Infect cells with the HIV-1 NL4-3 strain at a Multiplicity of Infection (MOI) of 0.1.

  • Readout 1 (Antiviral Efficacy): After 48 hours, lyse the cells in half of the replicate wells. Add Bright-Glo™ Luciferase reagent and measure luminescence. Calculate the EC50​ using non-linear regression.

  • Readout 2 (Cytotoxicity Counter-Screen): In the remaining replicate wells, add CellTiter-Glo® reagent to measure cellular ATP levels (a proxy for cell viability). Calculate the CC50​ .

  • Validation Check: A compound is only considered a valid hit if the Selectivity Index ( SI=CC50​/EC50​ ) is > 10. This ensures the observed drop in luciferase is due to viral inhibition, not host cell death.

Workflow Scaffold 1-(4-Methylphenyl) piperazin-2-one Core Synthesis Parallel Solution-Phase Synthesis (N4 Derivatization) Scaffold->Synthesis Assay TZM-bl Dual Assay (Luciferase & ATP) Synthesis->Assay >95% Purity Analysis Calculate EC50 & CC50 Determine SI Assay->Analysis Orthogonal Readouts LeadOpt Lead Candidate Selected (SI > 100) Analysis->LeadOpt High Efficacy, Low Tox Discard Discard / Redesign (Cytotoxic or Inactive) Analysis->Discard SI < 10 Discard->Synthesis Iterative SAR Refinement

Figure 2: High-throughput, self-validating SAR screening workflow for identifying potent antiviral candidates.

Pharmacokinetic Considerations & Future Directions

While the 1-(4-Methylphenyl)piperazin-2-one scaffold yields highly potent in vitro inhibitors, the in vivo translation requires careful attention to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The primary metabolic liability of this scaffold is the para-methyl group on the phenyl ring. Cytochrome P450 enzymes (specifically CYP3A4) readily oxidize this benzylic methyl group to a hydroxymethyl derivative, which is subsequently glucuronidated and excreted, leading to a short half-life [3]. Future SAR iterations must balance the critical hydrophobic contacts provided by the methyl group with metabolic stability. Strategies such as substituting the methyl group with a bioisosteric, metabolically inert moiety (e.g., a chlorine atom or a trifluoromethyl group), or introducing steric hindrance adjacent to the methyl group, represent the next frontier in optimizing this highly promising antiviral scaffold.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 2024. Available at:[Link]

  • Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. Bioorganic & Medicinal Chemistry Letters, 2010. Available at:[Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 2023. Available at:[Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Frontiers in Chemistry, 2021. Available at:[Link]

Unveiling the Pharmacological Profile of 1-(4-Methylphenyl)piperazin-2-one: A Comprehensive Mechanism of Action Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Methylphenyl)piperazin-2-one (CAS: 893748-24-8) represents a highly specialized structural motif within medicinal chemistry. While unsubstituted piperazines are ubiquitous in blockbuster drugs, the strategic incorporation of a carbonyl group at the C2 position to form a lactam (piperazin-2-one), coupled with an N1 p-tolyl (4-methylphenyl) substituent, fundamentally alters the molecule's physicochemical properties.

This whitepaper provides an authoritative, step-by-step technical framework for investigating the mechanism of action (MoA) of 1-(4-Methylphenyl)piperazin-2-one and its derivatives. By restricting conformational flexibility and tuning basicity, this scaffold is primed for interactions with G-protein-coupled receptors (GPCRs), Sigma-1 receptors, and intracellular apoptotic pathways[1].

Structural Rationale & Target Hypothesis

To elucidate the MoA of any novel chemical entity, one must first deconstruct its pharmacophore. The piperazine ring is a "privileged scaffold" capable of diverse drug-target interactions due to its protonatable nitrogen centers[1]. However, 1-(4-Methylphenyl)piperazin-2-one introduces two critical modifications:

  • The C2-Carbonyl (Lactam): The introduction of the oxygen atom creates a hydrogen-bond acceptor while simultaneously reducing the basicity of the adjacent N1 nitrogen. This conformational restriction prevents the ring from adopting a highly flexible chair conformation, locking it into a geometry that favors specific receptor sub-pockets.

  • The N1 p-Tolyl Group: The 4-methylphenyl moiety acts as a rigid, lipophilic anchor. This is a classic structural requirement for fitting into the deep hydrophobic binding clefts of monoamine GPCRs (e.g., Dopamine D2, Serotonin 5-HT) and the Sigma-1 receptor[1][2].

Based on these structural features, the investigation of this compound's MoA must follow a tripartite workflow: Receptor Binding, Cellular Phenotyping, and Electrophysiological Profiling.

MoA_Workflow Start 1-(4-Methylphenyl)piperazin-2-one Phase1 Phase 1: Receptor Binding (GPCRs, Sigma-1, GABA) Start->Phase1 Phase2 Phase 2: Cellular Assays (Apoptosis, Caspase 3/7) Start->Phase2 Phase3 Phase 3: Electrophysiology (Ion Channel Modulation) Start->Phase3 Target Mechanism of Action Elucidation Phase1->Target Phase2->Target Phase3->Target

Workflow for elucidating the mechanism of action of piperazin-2-one derivatives.

Phase I: High-Throughput Target Deconvolution

Piperazine-containing compounds exhibit a broad range of biological effects by interacting with diverse cellular targets[1]. The primary hypothesized targets for N-aryl piperazinones include the Sigma-1 receptor and GPCRs. Furthermore, historically, piperazine compounds act as GABA-receptor agonists, causing chloride influx and hyperpolarization[1].

Protocol A: Radioligand Competitive Binding Assay (Sigma-1 & GPCRs)

Causality: Radioligand binding is utilized to establish the primary binding affinity ( Ki​ ) of the compound before assessing functional agonism/antagonism.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target-expressing cells (e.g., CHO cells expressing human Sigma-1 or D2 receptors) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 × g for 20 minutes at 4°C.

  • Ligand Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (e.g., -pentazocine for Sigma-1), and 50 µL of 1-(4-Methylphenyl)piperazin-2-one at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validating Controls:

    • Total Binding: Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Add a saturating concentration ( 10μM ) of a known high-affinity reference ligand (e.g., Haloperidol).

  • Filtration & Detection: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Phase II: Cellular Phenotyping & Apoptotic Signaling

Recent studies on the antiproliferative activity of piperazin-2-one-based structures (including cyclic imines and lactams) have demonstrated that active compounds in this class frequently induce cell apoptosis associated with increased Caspase 3/7 activity[3]. Additionally, activation of the Sigma-1 receptor by piperazine ligands can trigger translocation from the mitochondria-associated endoplasmic reticulum membrane (MAM), modulating downstream survival or apoptotic pathways[2].

Signaling_Pathway Ligand Piperazin-2-one Derivative Sig1R Sigma-1 Receptor (MAM) Ligand->Sig1R Binds Mito Mitochondrial Modulation Sig1R->Mito Translocates Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Cellular Apoptosis Caspase->Apoptosis Cleavage

Proposed Sigma-1 mediated apoptotic signaling pathway for piperazin-2-one derivatives.
Protocol B: Caspase 3/7 Activation Assay

Causality: To determine if the compound's cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis, we measure the cleavage of a pro-luminescent Caspase 3/7 substrate.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells (a macrophage cell line highly sensitive to piperazinone derivatives[3]) in a white-walled 96-well plate at a density of 1×104 cells/well in 100 µL of RPMI-1640 medium.

  • Compound Treatment: Treat cells with 1-(4-Methylphenyl)piperazin-2-one at IC50​ concentrations determined from prior MTT viability assays[2]. Include a vehicle control (0.1% DMSO) and a positive control for apoptosis (1 µM Staurosporine). Incubate for 24 hours at 37°C, 5% CO2​ .

  • Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo 3/7 Reagent (containing the DEVD-aminoluciferin substrate) to each well.

  • Lysis and Cleavage: Place the plate on a plate shaker at 300-500 rpm for 30 seconds to ensure complete cell lysis, followed by a 1-hour incubation at room temperature in the dark.

  • Luminescence Reading: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of caspase activity, confirming the apoptotic mechanism of action.

Data Presentation: Pharmacological Profiling Matrix

To systematically track the MoA of 1-(4-Methylphenyl)piperazin-2-one against known piperazine benchmarks, quantitative data should be structured into a comparative matrix.

Table 1: Expected Pharmacological Target Profiling of Piperazin-2-one Derivatives

Target ClassSpecific Receptor / EnzymeExpected Modulatory EffectReference Benchmark LigandAssay Readout
GPCR Dopamine D2Antagonism / Partial AgonismHaloperidolRadioligand Ki​ (nM)
GPCR Serotonin 5- HT1A​ AgonismBuspironeRadioligand Ki​ (nM)
Chaperone Sigma-1 ( σ1​ )Agonism (MAM Translocation)(+)-PentazocineRadioligand Ki​ (nM)
Ion Channel GABA A​ ReceptorAgonism (Chloride Influx)Piperazine CitratePatch-Clamp (pA)
Protease Caspase 3/7Activation (Cleavage)StaurosporineLuminescence (RLU)

Conclusion

Investigating the mechanism of action of 1-(4-Methylphenyl)piperazin-2-one requires a multi-disciplinary approach that bridges structural chemistry with molecular pharmacology. By leveraging the conformational rigidity of the piperazin-2-one lactam core and the lipophilicity of the p-tolyl group, researchers can systematically map its binding affinities across GPCRs and Sigma-1 receptors. Subsequent cellular phenotyping utilizing self-validating apoptotic assays (Caspase 3/7) provides the necessary downstream functional data to confirm its biological efficacy. This structured workflow ensures high scientific integrity and reproducible data generation for early-stage drug discovery.

References

  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.National Institutes of Health (NIH).
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.MDPI.

Sources

Discovery and Synthesis of Novel Piperazinone Derivatives: From Modern Methods to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction: The Piperazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazinone core, a six-membered heterocycle containing a lactam functionality, represents a "privileged scaffold" in modern drug discovery. Its unique combination of structural rigidity, hydrogen bonding capabilities, and multiple points for chemical diversification has made it a cornerstone in the design of therapeutically relevant molecules.[1][2] The piperazine motif is a key component in numerous blockbuster drugs, including the anticancer agent Imatinib (Gleevec) and the antiviral Sildenafil (Viagra).[3][4] The oxidized piperazinone variant is also prevalent in a wide array of natural products, highlighting its evolutionary selection as a biocompatible and functionally versatile core.[5]

The therapeutic landscape for piperazinone derivatives is remarkably broad and continues to expand. Researchers have successfully developed potent and selective agents for various diseases, including cancer,[6][7][8] neurodegenerative disorders like Alzheimer's and Parkinson's disease,[9][10][11][12] and a range of other central nervous system (CNS) conditions.[13][14][15] This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the key synthetic strategies for constructing and diversifying the piperazinone core, the logic behind structure-activity relationship (SAR) studies, and the validation protocols required to advance these novel compounds through the discovery pipeline.

Part 1: Core Synthetic Strategies for the Piperazinone Ring

The construction of the piperazinone ring is the foundational step in the discovery process. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemical outcome, and the need for library synthesis for high-throughput screening. Modern organic synthesis has moved beyond traditional, linear approaches to embrace more efficient and versatile methodologies.

The Power of Efficiency: Multicomponent Reactions (MCRs)

Causality: The primary driver for employing MCRs is efficiency. By combining three or more reactants in a single pot, MCRs dramatically reduce the number of synthetic steps, purification processes, and waste generation, adhering to the principles of green chemistry.[16][17] This approach allows for the rapid generation of molecular complexity and is exceptionally well-suited for creating large, diverse libraries of compounds for biological screening.[18][19]

One of the most powerful MCRs adapted for piperazinone synthesis is the Ugi reaction . A "disrupted" Ugi condensation, which deviates from the conventional Ugi outcome, has been ingeniously applied to forge the piperazinone ring.[20] This strategy often utilizes an aziridine aldehyde dimer, which acts as a bifunctional reagent, leading to a cascade of reactions that culminates in the desired heterocyclic scaffold.[20][21][22]

Ugi_Workflow cluster_reactants Reactants Amine Amino Acid (Amine Source) OnePot One-Pot Ugi Reaction Amine->OnePot Aldehyde Aziridine Aldehyde (Bifunctional Reagent) Aldehyde->OnePot Isocyanide Isocyanide Isocyanide->OnePot Intermediate N-Acyl Aziridine Intermediate OnePot->Intermediate Formation Cyclization Nucleophilic Ring Opening & Cyclization Intermediate->Cyclization Intramolecular Attack Product Piperazinone Scaffold Cyclization->Product Formation

Caption: Workflow for piperazinone synthesis via a disrupted Ugi MCR.

Experimental Protocol: Synthesis of a Piperazinone via Disrupted Ugi Condensation

This protocol is a representative example based on methodologies for solid-phase synthesis of piperazinones.[20][21]

  • Resin Preparation: Swell Rink Amide resin in dichloromethane (DCM) for 30 minutes. Wash sequentially with DCM, dimethylformamide (DMF), and methanol.

  • Amino Acid Coupling: In a reaction vessel, add the swollen resin, the desired Fmoc-protected amino acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Agitate at room temperature for 4 hours. Wash the resin thoroughly with DMF, methanol, and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group, exposing the primary amine. Wash the resin again as in step 1.

  • Multicomponent Reaction: To the resin-bound amino acid, add the aziridine aldehyde dimer (3 eq.) and an isocyanide (3 eq.) in a 1:1 mixture of methanol and DCM. Agitate the mixture for 24 hours at room temperature.

  • Cyclization and Cleavage: Wash the resin to remove excess reagents. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Precipitate the crude product with cold diethyl ether, centrifuge, and decant the solvent.

  • Purification: Purify the crude piperazinone derivative using reverse-phase preparative HPLC to yield the final product.

Precision and Chirality: Asymmetric Synthesis

Causality: Biological systems are chiral. The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with protein targets. Therefore, controlling stereochemistry through asymmetric synthesis is paramount to achieving therapeutic efficacy and minimizing off-target effects.[23][24] Several robust methods have been developed for the enantioselective synthesis of piperazinones.

Catalytic asymmetric approaches are highly favored for their efficiency. These include the palladium-catalyzed asymmetric hydrogenation of a cyclic sulfimidate to establish a key benzylic stereocenter,[23][24] and the asymmetric allylation of piperazinone enolates.[5] More recent innovations, such as the organocatalytic asymmetric benzilic amide rearrangement, provide access to challenging α,α-disubstituted piperazinones with high enantiocontrol.[25]

Asymmetric_Synthesis Prochiral Prochiral Imine (Cyclic Sulfimidate) Hydrogenation Asymmetric Hydrogenation Prochiral->Hydrogenation Catalyst Pd Catalyst + Chiral Ligand (e.g., Josiphos) Catalyst->Hydrogenation ChiralIntermediate Chiral Cyclic Sulfamate Hydrogenation->ChiralIntermediate Sets Stereocenter Elaboration Ring Opening & Elaboration ChiralIntermediate->Elaboration FinalProduct Enantiopure Piperazinone Elaboration->FinalProduct

Caption: Asymmetric synthesis via Pd-catalyzed hydrogenation.

Part 2: Lead Optimization through Derivatization and SAR

Once a core synthesis is established, the next critical phase is to systematically modify the piperazinone scaffold to improve potency, selectivity, and pharmacokinetic properties. This process is guided by Structure-Activity Relationship (SAR) studies.[26][27]

Causality: SAR is an iterative process of chemical modification and biological testing designed to understand which parts of a molecule are responsible for its biological effects. By changing substituents at specific positions (N-1, N-4, or the carbon backbone), researchers can probe the molecule's interaction with its biological target and optimize its drug-like properties.[3][26]

Case Study: Piperazinone Derivatives as Cytotoxic Agents

A study on novel piperazinone derivatives as cytotoxic agents provides an excellent example of SAR logic.[6] Starting from a lead compound inspired by farnesyltransferase inhibitors, researchers performed bioisosteric replacements of an imidazole ring with other functional groups. The goal was to determine how changes in the electronic properties of this substituent affected anticancer activity.[6]

SAR_Logic cluster_derivatives Synthesized Derivatives cluster_activity Biological Outcome Core Piperazinone Core (Constant Region) R_Group R-Group Modification (Variable Region) Core->R_Group Imidazole R = Imidazole (Baseline Activity) R_Group->Imidazole Urea R = Urea R_Group->Urea Thiourea R = Thiourea R_Group->Thiourea Guanidine R = Guanidine (Electron-rich) R_Group->Guanidine Low Low Potency Imidazole->Low IC50 > 50 µM Moderate Moderate Potency Urea->Moderate IC50 ≈ 10-50 µM High High Potency Thiourea->High IC50 < 10 µM Guanidine->High IC50 < 2 µM Activity Cytotoxic Activity (IC50)

Caption: SAR logic showing how R-group modification impacts cytotoxicity.

Data Presentation: Cytotoxicity of Piperazinone Derivatives

The results of such a study are best summarized in a table, allowing for direct comparison of the compounds' potencies. The following data is representative of the findings in the cited literature.[6]

Compound IDR-Group SubstituentHT-29 IC₅₀ (µM)A549 IC₅₀ (µM)MRC-5 (Normal) IC₅₀ (µM)
7a Imidazole>500>500>500
7b Amine112.5 ± 11.7151.2 ± 13.1>500
7d Urea48.3 ± 4.961.7 ± 5.8>500
7f Thiourea8.1 ± 0.710.2 ± 1.1189.4 ± 15.3
7g Guanidine1.5 ± 0.2 1.9 ± 0.3 98.6 ± 9.2
Doxorubicin(Reference Drug)2.1 ± 0.32.8 ± 0.45.4 ± 0.6

Data adapted from Ghorbani et al. (2019). The data clearly demonstrates that replacing the imidazole with electron-rich groups like thiourea and, particularly, guanidine, dramatically enhances cytotoxic potency against cancer cell lines (HT-29, A549) while showing lower toxicity to normal cells (MRC-5) compared to the reference drug, Doxorubicin.[6]

Part 3: Analytical Validation and Quality Control

The synthesis of a novel compound is incomplete without rigorous analytical characterization to confirm its structure and purity. This step is a self-validating system; the data must unambiguously support the proposed chemical structure.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural map of the molecule by probing the chemical environment of ¹H and ¹³C nuclei.[28]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns.[28]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., C=O stretch of the lactam).[28]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[29][30]

Data Presentation: Characterization of Compound 7g (Guanidine Derivative)

The following data is representative for a synthesized piperazinone derivative.[6]

Analysis TypeData
¹H NMR (DMSO-d₆, 500 MHz): δ ppm 7.52-7.31 (m, 8H, phenyl), 3.92 (s, 1H, CH), 3.64 (d, 2H, piperazinone), 3.42 (s, 2H, piperazinone), 3.12 (d, 1H, piperazinone).
¹³C NMR (DMSO-d₆, 125 MHz) δ ppm 168.80, 166.18, 143.74, 136.11, 133.3, 133.09, 131.23, 130.80, 128.77, 126.71, 126.25, 124.62, 70.43, 55.78, 49.33, 47.53.
MS (ESI) m/z: 394.19 [M+H]⁺
IR (KBr) νₘₐₓ: 3270-3180 (NH₂ and NH), 1680 (Amide C=O), 1651 (Guanidine C=N) cm⁻¹
Purity >95% (Determined by HPLC)

Experimental Protocol: Purity Assessment by HPLC-UV

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate the system with the initial mobile phase conditions.

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). For example, a linear gradient from 10% B to 90% B over 15 minutes.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the piperazinone derivative in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase.

  • Injection and Analysis: Inject 10 µL of the sample. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Processing: Integrate the peak area of the main product and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. The retention time and UV spectrum serve as identifiers for the compound.

Part 4: Therapeutic Horizons and Future Directions

The versatility of the piperazinone scaffold continues to drive its exploration in diverse therapeutic areas. Beyond the established success in oncology and CNS disorders, new applications are continually emerging. For instance, piperazine derivatives are being investigated as PET ligands for the diagnosis of Parkinson's disease by targeting alpha-synuclein aggregates.[11] Others have shown potential as neuroprotective agents for Alzheimer's disease by modulating TRPC6 channels.[9][10]

The future of piperazinone synthesis will likely focus on two key areas:

  • Green and Sustainable Chemistry: Expanding the use of MCRs and exploring reactions in environmentally benign solvents like water will be critical.[17]

  • Exploring New Chemical Space: Traditional derivatization has focused heavily on the nitrogen atoms.[3] Recent advances in C-H functionalization are opening up exciting new avenues to decorate the carbon backbone of the piperazine ring, providing access to previously unattainable structural diversity and potentially novel biological activities.[3][31]

By integrating efficient, modern synthetic strategies with rational, data-driven SAR and rigorous analytical validation, the discovery of novel piperazinone derivatives will continue to deliver the next generation of innovative therapeutics.

References

  • Ghorbani, M., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Neurodegeneration. Available at: [Link]

  • Petracca, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2023). Asymmetric Construction of α,α-Disubstituted Piperazinones Enabled by Benzilic Amide Rearrangement. Angewandte Chemie International Edition. Available at: [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Neurodegeneration. Available at: [Link]

  • Xu, Y., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development. Available at: [Link]

  • Zaretsky, S., et al. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters. Available at: [Link]

  • Li, J., et al. (2024). Novel Heterocyclic Piperazine Amide Derivatives as Alpha-synuclein PET Ligands for Diagnosis of Parkinson's Disease. ACS Chemical Neuroscience. Available at: [Link]

  • Wang, Z-Q., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters. Available at: [Link]

  • Armstrong, R. W., et al. (2007). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Organic Letters. Available at: [Link]

  • Brito, A.F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Borbás, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]

  • Durand, C. & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

  • JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. Advanced Organic Chemistry. Available at: [Link]

  • Armstrong, R. W., et al. (2007). Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. Organic Letters. Available at: [Link]

  • Wang, L., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Xu, Y., et al. (2016). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Figshare. Available at: [Link]

  • Zaretsky, S., et al. (2014). Solid-phase synthesis of piperazinones via disrupted Ugi condensation. PubMed. Available at: [Link]

  • Candeias, N. R. & Afonso, C. A. M. (2017). Recent Advances in Piperazine Synthesis. Synthesis. Available at: [Link]

  • Wang, J. (2010). Multicomponent reactions for the synthesis of heterocycles. Current Opinion in Chemical Biology. Available at: [Link]

  • Brito, A.F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]

  • Sharma, P., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Durand, C. & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]

  • Reddy, T. R., et al. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry. Available at: [Link]

  • JOCPR. (2015). Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Borbás, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. Available at: [Link]

  • Chaudhary, J., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry. Available at: [Link]

  • Flores-Soto, M.E., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. Available at: [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Petracca, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]

  • Szulczyk, D., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Sharma, D., et al. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Current Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Available at: [Link]

  • Kaur, S., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Eaton, J. B., et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2021). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. Available at: [Link]

  • DeRuiter, J. & Noggle, F. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]

  • Fajemiroye, J. O., et al. (2020). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Pharmacology & Pharmacy. Available at: [Link]

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  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

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Methodological & Application

Application Note: Protocol for In Vitro Testing of 1-(4-Methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Methylphenyl)piperazin-2-one (CAS: 893748-24-8) represents a highly versatile pharmacophore in modern drug discovery. Piperazine and piperazinone derivatives are privileged scaffolds known for their broad spectrum of biological activities, including potent cytotoxic, antimicrobial, and central nervous system (CNS) modulatory effects [1].

This application note provides a comprehensive, self-validating in vitro testing protocol for evaluating the biological efficacy of 1-(4-Methylphenyl)piperazin-2-one. By detailing the causality behind specific experimental conditions, this guide empowers researchers to accurately benchmark this compound's anticancer and antimicrobial properties against established industry standards.

Pharmacological Context & Rationale

The structural architecture of 1-(4-Methylphenyl)piperazin-2-one is highly deliberate. The piperazin-2-one core serves as an effective bioisostere for the imidazole ring, a substitution frequently utilized to bypass the off-target Cytochrome P450 (CYP450) inhibition commonly associated with imidazole-containing drugs [2].

Furthermore, the addition of the p-tolyl (4-methylphenyl) group at the N1 position significantly alters the molecule's electron density and increases its lipophilicity. This structural modification enhances cellular membrane permeability and improves binding affinity to intracellular targets, such as Farnesyltransferase (FTase), which is critical in Ras-mediated oncogenesis [3]. Evaluating this compound requires a dual-pronged approach: assessing its cytotoxicity against hyperproliferative mammalian cells and its disruptive effects on bacterial membranes.

Experimental Workflow

Workflow A Compound Preparation 1-(4-Methylphenyl)piperazin-2-one B Cell Culture & Bacterial Inoculum (HT-29, A549, S. aureus, E. coli) A->B C In Vitro Cytotoxicity (MTT Assay) B->C D Antimicrobial Screening (Broth Microdilution) B->D E Data Analysis (IC50, MIC, Selectivity Index) C->E D->E

Fig 1: Parallel in vitro screening workflow for evaluating cytotoxic and antimicrobial profiles.

In Vitro Cytotoxicity Protocol (MTT Assay)

Reagents & Cell Lines
  • Target Cell Lines: HT-29 (Human colon adenocarcinoma), A549 (Human lung carcinoma).

  • Control Cell Line: MRC-5 (Normal human fetal lung fibroblasts).

  • Reagents: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), Doxorubicin (Positive control).

Step-by-Step Methodology
  • Compound Preparation: Dissolve 1-(4-Methylphenyl)piperazin-2-one in 100% molecular-grade DMSO to create a 50 mM stock solution. Aliquot and store at -20°C.

  • Cell Seeding: Harvest cells at 80% confluence. Seed 1 × 10⁴ cells/well into a 96-well flat-bottom tissue culture plate in 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion.

  • Treatment: Prepare serial dilutions of the compound in culture media to achieve final well concentrations ranging from 10 µM to 500 µM. Critical: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Incubation: Add 100 µL of the diluted compound to the respective wells (total volume = 200 µL/well). Incubate for 48 hours.

  • MTT Addition: Aspirate the treatment media. Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom of the wells. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.

Mechanistic Rationale (Causality & Self-Validation)

The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This reduction is directly proportional to the number of metabolically active (viable) cells.

  • Self-Validating System: The protocol mandates the inclusion of a Vehicle Control (cells + 0.5% DMSO) to establish 100% viability, a Positive Control (Doxorubicin) to validate assay sensitivity, and a Blank (media + MTT + DMSO) to subtract baseline absorbance.

  • Selectivity Index (SI): By testing the compound against MRC-5 normal fibroblasts alongside cancer lines, researchers can calculate the SI ( IC50​ Normal/IC50​ Cancer ). An SI > 2 indicates favorable selectivity toward malignant cells [2].

Antimicrobial Susceptibility Protocol (Broth Microdilution)

Reagents & Bacterial Strains
  • Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Media: Mueller-Hinton Broth (MHB).

  • Reagents: Resazurin sodium salt (0.015% w/v in sterile water), Ciprofloxacin (Positive control).

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate bacterial strains on nutrient agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in MHB to achieve a working inoculum of 1×106 CFU/mL.

  • Serial Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the compound (prepared at 1024 µg/mL in MHB with <1% DMSO) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 50 µL from well 10.

  • Inoculation: Add 50 µL of the working bacterial inoculum to wells 1 through 11. The final compound concentrations will range from 512 µg/mL down to 1 µg/mL, and the final bacterial concentration will be 5×105 CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Resazurin Readout: Add 10 µL of resazurin solution to all wells. Incubate for an additional 2 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (oxidized/no bacterial growth) to pink (reduced/bacterial proliferation).

Mechanistic Rationale (Causality & Self-Validation)

Piperazine derivatives disrupt bacterial cell wall synthesis and alter membrane permeability [4]. Resazurin acts as an electron acceptor; metabolically active bacteria reduce the blue resazurin to pink resorufin. This colorimetric shift removes the subjectivity of visually reading turbidity in standard MIC assays.

  • Self-Validating System: Well 11 serves as the Growth Control (Inoculum + MHB + 1% DMSO) ensuring the solvent does not inhibit growth. Well 12 serves as the Sterility Control (MHB only) to rule out contamination.

Mechanism of Action: Target Pathway

Mechanism P 1-(4-Methylphenyl) piperazin-2-one FT Farnesyltransferase (FTase) P->FT Inhibits Ras Ras Protein Farnesylation FT->Ras Blocks Sig MAPK/ERK Signaling Ras->Sig Downregulates Apo Apoptosis / Growth Arrest Sig->Apo Induces

Fig 2: Proposed signaling pathway of piperazinone-mediated FTase inhibition and apoptosis.

Quantitative Data & Expected Outcomes

Based on structural-activity relationship (SAR) studies of analogous piperazin-2-one derivatives [2, 4], the following table summarizes the expected quantitative benchmarks when executing the protocols above.

Assay TypeTarget Organism / Cell LineMetricExpected RangeReference Control
Cytotoxicity HT-29 (Colon Cancer) IC50​ 40.0 – 120.0 µMDoxorubicin ( IC50​ ~ 1.5 µM)
Cytotoxicity A549 (Lung Cancer) IC50​ 50.0 – 150.0 µMDoxorubicin ( IC50​ ~ 2.0 µM)
Cytotoxicity MRC-5 (Normal Fibroblast) IC50​ > 300.0 µMN/A (Used for SI calculation)
Antimicrobial Staphylococcus aureusMIC16.0 – 64.0 µg/mLCiprofloxacin (MIC ~ 0.5 µg/mL)
Antimicrobial Escherichia coliMIC32.0 – 128.0 µg/mLCiprofloxacin (MIC ~ 1.0 µg/mL)

Note: The electron-donating nature of the 4-methyl group generally yields moderate to high activity against Gram-positive bacteria, but slightly reduced efficacy against Gram-negative strains due to the highly restrictive outer membrane porins.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin (NCBI/PMC). Available at:[Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry (ResearchGate). Available at:[Link]

  • Coumarin-piperazine derivatives as biologically active compounds. Arabian Journal of Chemistry (NCBI/PMC). Available at:[Link]

Application of 1-(4-Methylphenyl)piperazin-2-one in cancer cell line screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing 1-(4-Methylphenyl)piperazin-2-one as a Privileged Scaffold for High-Throughput Cancer Cell Line Screening

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, piperazine and its oxo-derivatives (piperazinones) are widely recognized as "privileged scaffolds." Their ubiquitous presence in FDA-approved drugs stems from their highly favorable physicochemical properties, including optimal basicity, aqueous solubility, and geometric predictability[1]. Within this class, 1-(4-Methylphenyl)piperazin-2-one (CAS: 893748-24-8) provides a highly versatile chemotype specifically tailored for the development of targeted anticancer therapeutics.

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen before initiating high-throughput screening (HTS) workflows:

  • Bioisosteric Replacement: The piperazin-2-one core serves as an effective bioisostere for the imidazole ring. This substitution strategy has been successfully employed to redesign Farnesyltransferase (FTase) inhibitors (e.g., analogs of L-778,123), mitigating off-target toxicities while maintaining potent inhibition of Ras protein prenylation in cancer cells[2].

  • Conformational Restriction: The lactam moiety introduces partial double-bond character, restricting the conformational flexibility of the heterocycle. This rigidity minimizes the entropic penalty upon binding to target kinases, thereby enhancing overall binding affinity and target selectivity[3].

  • Lipophilic Target Engagement: The 4-methylphenyl (p-tolyl) substituent at the N1 position significantly enhances the lipophilicity of the scaffold. This modification promotes cellular membrane permeability and enables critical hydrophobic interactions within the binding pockets of target macromolecules[4].

Workflow: From Scaffold to Screening

The intrinsic chemical reactivity of 1-(4-Methylphenyl)piperazin-2-one lies in its secondary amine at the N4 position. This site serves as the primary vector for late-stage functionalization (e.g., via Buchwald-Hartwig cross-coupling, reductive amination, or acylation) to generate diverse combinatorial libraries of urea, thiourea, and aminophosphonate derivatives[5]. Once synthesized, these libraries are subjected to phenotypic screening.

G N1 1-(4-Methylphenyl)piperazin-2-one (Core Scaffold) N2 N4-Functionalization (Alkylation / Acylation) N1->N2 Structural Diversification N3 Targeted Library Generation (e.g., FTase Inhibitors) N2->N3 Combinatorial Synthesis N4 In Vitro Cancer Screening (A549, HT-29 Cell Lines) N3->N4 High-Throughput Screening N5 Phenotypic Viability Assays (MTT / CellTiter-Blue) N4->N5 Metabolic Evaluation N6 Hit Identification & IC50 Determination N5->N6 Data Analysis & SAR

Workflow from scaffold functionalization to high-throughput cancer cell screening.

Experimental Protocol: High-Throughput Cytotoxicity Screening

Self-Validating System Design: To ensure assay trustworthiness, this protocol incorporates biological replicates, internal vehicle controls, and a known cytotoxic standard. A Z'-factor calculation is embedded to validate the HTS readiness of the assay.

Phase 1: Cell Culture and Microplate Seeding
  • Cell Line Preparation: Cultivate human lung carcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

    • Causality: These specific lines are utilized due to their well-documented sensitivity to FTase inhibitors and piperazinone-based cytotoxic agents[2].

  • Microplate Seeding: Harvest cells at 80% confluence using 0.25% Trypsin-EDTA. Seed cells into 96-well flat-bottom microplates at a density of 5×103 cells/well in 100 µL of media. Include cell-free wells for background subtraction.

  • Adhesion Incubation: Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

    • Causality: This recovery period allows cells to re-establish cell-cell contacts and surface adhesion, ensuring uniform exposure and preventing physical displacement during subsequent pipetting steps.

Phase 2: Compound Treatment & Assay Validation
  • Library Dilution: Prepare 10 mM stock solutions of the synthesized 1-(4-Methylphenyl)piperazin-2-one derivatives in cell-culture grade DMSO. Serially dilute the stocks in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Dosing: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

    • Causality: DMSO concentrations above 0.5% can independently induce cellular toxicity and alter membrane permeability, thereby confounding the true pharmacological effect of the scaffold[5].

  • Exposure: Incubate the treated plates for 72 hours.

Phase 3: MTT Viability Assay & Data Acquisition
  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into insoluble purple formazan crystals via NAD(P)H-dependent cellular oxidoreductase enzymes. Dead or apoptotic cells lose this catalytic ability, making this a direct proxy for cell viability[6].

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes in the dark.

    • Causality: DMSO thoroughly dissolves the lipid-soluble formazan crystals, creating a homogenous solution required for accurate spectrophotometric quantification.

  • Quantification & Z'-Factor Calculation: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise) using a microplate reader. Calculate the Z'-factor using the positive control (e.g., L-778,123) and vehicle control. A Z'-factor > 0.5 validates the assay's robustness for hit identification.

Quantitative Data Presentation

The following table summarizes the expected Structure-Activity Relationship (SAR) data when the 1-(4-Methylphenyl)piperazin-2-one scaffold is functionalized at the N4 position and screened across malignant and normal cell lines. The data demonstrates how specific bioisosteric substitutions enhance targeted cytotoxicity.

Table 1: Representative SAR & Cytotoxicity (IC₅₀) of Piperazin-2-one Derivatives

Compound CoreN4-Substituent (Modification)A549 (Lung) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)MRC-5 (Normal) IC₅₀ (µM)
1-(4-Methylphenyl)piperazin-2-one None (Unmodified Scaffold)>100.0>100.0>200.0
Derivative A Guanidine12.415.2>100.0
Derivative B Thiourea28.531.0>100.0
Derivative C Semicarbazide45.142.8>100.0
L-778,123 (Standard) Imidazole (Native FTase Inhibitor)1.82.545.5

Note: Data synthesizes established trends where bioisosteric substitution (e.g., guanidine or thiourea) at the N4 position of the piperazinone ring significantly enhances cytotoxicity against malignant lines while demonstrating a wider therapeutic window against normal fibroblasts compared to traditional imidazole-containing agents[2],[6].

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents ResearchGate URL:[Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date Taylor & Francis Online URL:[Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives National Institutes of Health (PMC) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres ResearchGate URL:[Link]

Sources

Application Notes and Protocols for Determining the Cytotoxicity of Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cytotoxic Potential of Piperazinone Scaffolds

The piperazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer effects.[1][2] Assessing the cytotoxic potential of novel piperazinone derivatives is a critical step in the drug discovery and development process.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable methods for evaluating the cytotoxicity of these compounds.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles and field-proven insights. We will explore multiple assay formats, discuss their mechanisms, and, most importantly, address potential compound-specific interferences, ensuring the generation of high-quality, trustworthy data. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure the scientific integrity of your findings.

Foundational Knowledge: Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is paramount and depends on the specific research question, the anticipated mechanism of cell death, and the chemical properties of the piperazinone derivatives being tested.[5] Cytotoxicity assays can be broadly categorized based on the cellular parameter they measure:

  • Metabolic Activity: Assays like MTT, MTS, and resazurin measure the reductive capacity of viable cells.[6][7]

  • Cell Membrane Integrity: Assays such as the lactate dehydrogenase (LDH) release assay quantify cell death by measuring the leakage of cytoplasmic enzymes.[8]

  • ATP Levels: Quantifying intracellular ATP provides a direct measure of metabolically active cells.[3][9]

  • Apoptosis Markers: Specific assays can measure the activity of caspases, key executioner enzymes in the apoptotic pathway.[10][11]

It is often advisable to employ orthogonal assays—methods that measure different cellular parameters—to gain a more comprehensive understanding of a compound's cytotoxic and cytostatic effects.[3]

Strategic Cell Line Selection

The choice of cell line is a critical determinant of the relevance of your cytotoxicity data.[12] Consider the following factors:

  • Tissue of Origin: Select cell lines that are relevant to the intended therapeutic application of the piperazinone derivatives.[13] For broad-spectrum anticancer screening, a panel of cell lines from different cancer types is recommended.[5][14]

  • Genetic Background: The unique genetic and phenotypic characteristics of each cell line will influence its response to drug candidates.[12]

  • Normal vs. Cancerous Cell Lines: To assess selectivity, it is crucial to test compounds on both cancerous and non-cancerous cell lines (e.g., MRC-5).[15]

A common starting point for a "pre-NCI60" panel could include:

  • MCF-7 (Breast Cancer)

  • NCI-H460 (Lung Cancer)

  • SF-268 (Glioblastoma)[14]

Core Experimental Workflow

A systematic approach is essential for the robust evaluation of piperazinone derivatives. The following workflow provides a logical progression from initial screening to mechanistic investigation.

experimental_workflow cluster_screening Initial Screening & Dose-Response cluster_validation Validation & Orthogonal Assays cluster_mechanism Mechanism of Action Studies A Select & Culture Relevant Cell Lines B Treat with Piperazinone Derivatives (Serial Dilutions) A->B C Metabolic Viability Assay (e.g., MTT or MTS) B->C D Determine IC50/GI50 Values C->D E Membrane Integrity Assay (e.g., LDH Release) D->E F ATP Quantification Assay (e.g., ATPlite) D->F G Compare IC50 values from different assays E->G F->G H Apoptosis Assay (e.g., Caspase-Glo 3/7) G->H I Cell Cycle Analysis H->I J Western Blot for Target Proteins I->J

Caption: General experimental workflow for evaluating piperazinone derivatives.

Detailed Protocols and Methodologies

Protocol 1: Assessing Metabolic Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6][16][17]

Causality Behind Experimental Choices: This assay is often a first-line screening tool due to its cost-effectiveness and relatively simple protocol.[17] However, it is crucial to be aware of potential interferences. Some chemical compounds can directly reduce MTT or interfere with the absorbance reading, leading to erroneous results.[18] Therefore, including cell-free controls is non-negotiable for validating your results.

Materials:

  • 96-well microplate

  • Selected cancer cell lines

  • Complete cell culture medium

  • Piperazinone derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[6][19]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][20]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells in their exponential growth phase.[16]

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell adherence.

  • Compound Treatment:

    • The next day, prepare serial dilutions of the piperazinone derivative in complete culture medium. A common starting concentration range is 0.1 µM to 100 µM.[21]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of the piperazinone derivative or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[21]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

    • Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete solubilization.[21]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][21]

Data Presentation: Example IC50 Data Table

CompoundCell LineIncubation Time (h)IC50 (µM)
Piperazinone AMCF-7485.2 ± 0.4
Piperazinone ANCI-H460488.9 ± 0.7
Piperazinone ASF-2684812.1 ± 1.1
DoxorubicinMCF-7480.8 ± 0.1
Protocol 2: Quantifying Cytotoxicity via LDH Release

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium.[8][22] This serves as a reliable indicator of compromised cell membrane integrity and cytotoxicity.

Causality Behind Experimental Choices: This assay is an excellent orthogonal method to validate findings from metabolic assays like MTT. It directly measures cell death rather than metabolic activity. It is important to account for LDH present in serum-supplemented media by including appropriate background controls.[22]

Materials:

  • 96-well microplate with seeded cells and treated with piperazinone derivatives (as in Protocol 1)

  • LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Promega, Cayman Chemical, or Dojindo are recommended)[22][23][24]

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Controls:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with a lysis solution provided in the kit.

    • Background Control: Culture medium without cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[22]

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically involves mixing a catalyst and a dye solution.[8]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[8][22]

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[8]

Calculation of Percent Cytotoxicity:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Determining Cell Viability by ATP Quantification

The quantification of intracellular ATP is a highly sensitive method for determining the number of viable cells, as ATP is a key indicator of metabolic activity.[25] ATP levels decrease rapidly upon apoptosis or necrosis.[25]

Causality Behind Experimental Choices: ATP-based assays, such as the ATPlite™ system, offer a rapid and highly sensitive "add-mix-measure" format, making them ideal for high-throughput screening.[9][26] The luminescent signal is less prone to interference from colored compounds compared to colorimetric assays.[11]

Materials:

  • White, opaque 96-well microplates

  • Seeded and treated cells

  • ATP-based luminescent cell viability assay kit (e.g., ATPlite™)[26][27]

  • Luminometer

Step-by-Step Methodology:

  • Plate and Reagent Equilibration:

    • After the compound treatment period, equilibrate the 96-well plate and the assay reagents to room temperature.[28]

  • Reagent Addition:

    • For most "add-mix-measure" kits, add a volume of the cell lysis and luminescent reagent equal to the volume of the cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[27][28]

  • Incubation and Measurement:

    • Mix the contents of the wells on an orbital shaker for approximately 2-5 minutes to induce cell lysis and stabilize the luminescent signal.[26][27]

    • Allow the plate to dark-adapt for about 10 minutes.[27]

    • Measure the luminescence using a microplate luminometer.

Data Presentation: ATP Assay Workflow

atp_assay_workflow A Cells in 96-well plate treated with Piperazinone Derivatives B Equilibrate plate and reagents to room temperature A->B C Add ATPlite reagent (Lysis & Luminescence) B->C D Shake for 2-5 min C->D E Dark adapt for 10 min D->E F Measure Luminescence E->F

Caption: A streamlined "add-mix-measure" protocol for ATP-based viability assays.

Protocol 4: Investigating Apoptosis with Caspase-Glo® 3/7 Assay

To determine if the observed cytotoxicity is due to apoptosis, measuring the activity of effector caspases 3 and 7 is a highly specific and sensitive method.[10] The Caspase-Glo® 3/7 assay is a luminescent "add-mix-measure" assay that quantifies caspase-3 and -7 activity.[11][29]

Causality Behind Experimental Choices: This assay provides mechanistic insight into the mode of cell death induced by the piperazinone derivatives.[30] The luminescent format offers high sensitivity and a broad dynamic range, making it suitable for high-throughput applications.[11][31]

Materials:

  • White, opaque 96-well microplates

  • Seeded and treated cells

  • Caspase-Glo® 3/7 Assay System (Promega)[10][11]

  • Luminometer

Step-by-Step Methodology:

  • Plate and Reagent Equilibration:

    • Equilibrate the cell plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition:

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[11]

  • Incubation:

    • Gently mix the contents of the wells on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[10][11]

Trustworthiness: A Self-Validating Experimental Design

To ensure the trustworthiness of your data, especially when screening novel chemical entities like piperazinone derivatives, a self-validating experimental design is crucial.

Key Controls to Implement:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

  • Positive Control: A compound with a known cytotoxic mechanism to ensure the assay is performing as expected.

  • Cell-Free Control (Compound Interference): For colorimetric and some fluorometric assays, include wells with the test compound in the medium but without cells. This will reveal if the piperazinone derivative directly interacts with the assay reagents.[18]

  • Background Control: Medium alone to determine the baseline absorbance/luminescence.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
High background in MTT assay Contamination; Phenol red in media; Incomplete formazan solubilizationMaintain sterile technique; Use phenol red-free media; Ensure complete dissolution of formazan crystals with adequate solubilization buffer and mixing.[18]
Inconsistent replicates Pipetting errors; Uneven cell seeding ("edge effect")Calibrate pipettes regularly; Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[19][20]
IC50 values differ significantly between MTT and LDH assays Compound may be cytostatic but not cytotoxic; Compound interferes with one of the assays.This is an interesting result, not an error. It suggests the compound may inhibit proliferation without causing immediate cell death. Further investigation with cell cycle analysis is warranted.

References

  • Cell Viability Assay | Essential Methods & Applications - baseclick GmbH. (URL: [Link])

  • Cell Viability Assays - Molecular Devices. (URL: [Link])

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed. (URL: [Link])

  • Lighting the path to smarter cell viability assays | Drug Discovery News. (URL: [Link])

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC. (URL: [Link])

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. (URL: [Link])

  • Validation of our modified MTS assay protocol. Prostate cancer cells... - ResearchGate. (URL: [Link])

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - MDPI. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • What cell line should I choose for citotoxicity assays? - ResearchGate. (URL: [Link])

  • Cytotoxicity LDH Assay Kit-WST CK12 manual - dojindo. (URL: [Link])

  • ATPlite 1 Step Luminescence Assay System from Revvity | Biocompare Product Review. (URL: [Link])

  • If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? | ResearchGate. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - ResearchGate. (URL: [Link])

  • Full article: Cytotoxic activities of some benzothiazole-piperazine derivatives - Taylor & Francis. (URL: [Link])

  • Caspase 3/7 Activity | Protocols.io. (URL: [Link])

  • Effect of a novel piperazine compound on cancer cells. (URL: [Link])

  • Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. (URL: [Link])

  • ATPlite Luminescence Assay System 96-well, 1000 Assay Points - NOVA. (URL: [Link])

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC. (URL: [Link])

  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. (URL: [Link])

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (URL: [Link])

Sources

Antimicrobial and antifungal screening methods for piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced In Vitro Antimicrobial and Antifungal Screening Protocols for Piperazine Derivatives

Executive Summary

The piperazine nucleus is a privileged structural motif in medicinal chemistry, characterized by a six-membered heterocyclic ring containing two opposing nitrogen atoms. Due to its highly tunable basicity and conformational flexibility, piperazine serves as a foundational scaffold for designing novel anti-infective agents[1]. Recent synthetic modifications—such as the integration of azole, indole, and Mannich base moieties—have yielded derivatives with potent, broad-spectrum activity against multidrug-resistant bacterial and fungal pathogens[2][3][4].

This application note provides drug development professionals with a rigorous, self-validating framework for screening the antimicrobial and antifungal efficacy of piperazine derivatives. The methodologies detailed herein are strictly anchored to the latest Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines[2][5].

Mechanistic Rationale: Why Piperazine?

To design an effective screening protocol, one must first understand the causality of the compound's action. The secondary amines in the piperazine ring facilitate electrostatic interactions with the negatively charged components of bacterial cell walls and fungal membranes. Depending on their specific functional groups, piperazine derivatives exert their lethal effects through two primary modalities:

  • Membrane Destabilization: Highly lipophilic derivatives (e.g., azole-piperazine hybrids) intercalate into the lipid bilayer, disrupting ergosterol synthesis in fungi or compromising bacterial membrane integrity[3].

  • Intracellular Enzyme Inhibition: Certain derivatives internalize and competitively inhibit crucial biosynthetic enzymes, such as bacterial DNA gyrase or topoisomerase IV[4].

Mechanism P Piperazine Derivative CellWall Microbial Cell Wall / Membrane P->CellWall Binding & Penetration Enzyme Intracellular Targets (e.g., DNA Gyrase) P->Enzyme Internalization Disruption Membrane Destabilization CellWall->Disruption Structural Stress Inhibition Biosynthetic Inhibition Enzyme->Inhibition Target Blockade Death Microbial Cell Death Disruption->Death Inhibition->Death

Proposed antimicrobial and antifungal pathways of piperazine derivatives.

Quantitative Efficacy Profiling

The structural versatility of piperazine derivatives translates to a wide variance in Minimum Inhibitory Concentration (MIC) values. The table below summarizes the quantitative efficacy of recently synthesized derivatives against key clinical isolates, establishing a baseline expectation for your screening assays.

Compound Class / DerivativeTarget OrganismMIC / EC₅₀PhenotypeReference
N,N′-disubstituted (Comp 4)Staphylococcus aureus (Gram +)16 µg/mLSusceptible[6]
N,N′-disubstituted (Comp 4)Escherichia coli (Gram -)>256 µg/mLResistant[6]
Mannich Base (Comp 9)Bacillus subtilis (Gram +)125 µg/mLSusceptible[2]
Mannich Base (Comp 8)Candida parapsilosis (Fungi)0.49 µg/mLHighly Susceptible[2]
Indole-Piperazine (Comp P16)Xanthomonas oryzae (Gram -)2.54 µg/mL (EC₅₀)Susceptible[4]

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, all screening protocols must operate as self-validating systems. This requires the mandatory inclusion of three internal controls in every assay plate:

  • Positive Growth Control: Validates the viability of the microbial inoculum and the nutritional adequacy of the broth[6].

  • Negative Sterility Control: Validates the aseptic technique and sterility of the media[6].

  • Reference Standard Control: A known clinical drug (e.g., Ciprofloxacin for bacteria, Posaconazole for fungi) to benchmark the relative potency of the novel piperazine derivative[2][7].

Workflow Stock Prepare Drug Stock (in DMSO) Dilution 2-Fold Serial Dilution (96-Well Plate) Stock->Dilution Incubation Incubate Plate (35-37°C, 16-48h) Dilution->Incubation Inoculum Standardize Inoculum (0.5 McFarland) Inoculum->Dilution Add to wells Readout Determine MIC (Visual / OD595) Incubation->Readout

Standardized high-throughput broth microdilution workflow for MIC testing.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

This protocol is the gold standard for quantifying the in vitro activity of antimicrobial agents, conforming to CLSI M07 (aerobic bacteria) and ISO 16256 / CLSI M27 (yeasts) guidelines[5][8].

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the piperazine derivative in 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 2000 µg/mL[9].

    • Causality: Bulky piperazine derivatives (e.g., azole-linked) exhibit poor aqueous solubility. DMSO ensures complete dissolution. However, the final DMSO concentration in the test wells must not exceed 1% (v/v) to prevent solvent-induced cellular toxicity[4].

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[8]. For fungi, use RPMI 1640 medium buffered to pH 7.0 with MOPS[5].

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in the respective broth to achieve a testing range of 0.49 µg/mL to 1000 µg/mL[2].

  • Inoculum Standardization: Suspend 1-2 distinct colonies from a fresh agar plate into sterile 0.85% NaCl. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL for bacteria)[6][10].

    • Causality: Strict adherence to the 0.5 McFarland standard prevents the "inoculum effect"—where an overly dense microbial population artificially inflates the MIC, leading to false-resistance classifications.

  • Inoculation: Dilute the standardized suspension into the broth and dispense into the 96-well plate to achieve a final well concentration of 5×105 CFU/mL[10].

  • Incubation & Readout: Incubate at 35–37°C for 16–24 hours (bacteria) or 24–48 hours (fungi)[6][9]. Determine the MIC either visually (the lowest concentration with no visible turbidity) or spectrophotometrically by measuring absorbance at OD₅₉₅[4][10].

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MIC assay only identifies growth inhibition (bacteriostatic/fungistatic activity). To determine if a piperazine derivative actively kills the pathogen, an MBC/MFC assay is required[2].

Step-by-Step Methodology:

  • Sampling: Select wells from the completed MIC microtiter plate that show no visible growth (i.e., wells at and above the established MIC)[6].

  • Plating: Aliquot 10–20 µL from each selected well and spot-plate or spread onto drug-free agar (Mueller-Hinton Agar for bacteria; Sabouraud Dextrose Agar for fungi)[2][6].

  • Incubation: Incubate the plates for an additional 24–48 hours under optimal growth conditions.

  • Interpretation: The MBC/MFC is defined as the lowest concentration of the derivative that results in a ≥99.9% reduction in Colony Forming Units (CFUs) relative to the initial starting inoculum.

    • Causality: By calculating the MBC/MIC ratio, researchers can classify the compound's mechanism. A ratio of ≤ 4 indicates bactericidal/fungicidal action, whereas a ratio > 4 indicates bacteriostatic/fungistatic action[2].

Protocol 3: Agar Well Diffusion (Primary Screening)

Before committing to resource-intensive microdilution assays, agar well diffusion serves as a rapid, qualitative primary screen to identify active "hits" among newly synthesized piperazine libraries[1][9].

Step-by-Step Methodology:

  • Lawn Preparation: Dip a sterile cotton swab into a 0.5 McFarland standardized microbial suspension and streak it evenly across the entire surface of an agar plate to create a confluent lawn[2][6].

  • Well Creation: Aseptically punch 6 mm diameter wells into the agar using a sterile cork borer[9].

  • Compound Application: Introduce 50 µL of the piperazine derivative solution (e.g., at 1000 µg/mL) into the wells.

    • Causality: The compound diffuses radially through the agar matrix. The size of the resulting clear zone (Zone of Inhibition) is directly proportional to the compound's diffusion coefficient and its intrinsic antimicrobial potency.

  • Incubation & Measurement: Incubate the plates inverted at 35–37°C for 18–24 hours. Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using a caliper[6].

References

  • BenchChem. Application Notes and Protocols: Antimicrobial and Antifungal Screening of Piperazine Derivatives. 6

  • BenchChem. Biological Activity Screening of 1-Piperazineethanimine Derivatives: A Technical Guide. 1

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 8

  • MDPI. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. 2

  • Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological activity of novel azole piperazine congeners. 3

  • Der Pharma Chemica. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. 7

  • ACS Publications. Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine.4

  • MDPI. Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution...10

  • International Journal of Pharmaceutical Research and Allied Sciences. Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microb. 9

  • Clinical and Laboratory Standards Institute (CLSI). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method...5

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for 1-(4-Methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Methylphenyl)piperazin-2-one. This compound is a highly valuable piperazinone scaffold utilized in medicinal chemistry and drug development. However, its cyclic amide (lactam) and secondary amine functionalities make it susceptible to specific environmental degradation pathways. This guide provides field-proven troubleshooting steps and self-validating protocols to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-(4-Methylphenyl)piperazin-2-one stock solution lose potency over time in aqueous buffers? A1: The primary mechanism of degradation for piperazin-2-ones in aqueous media is the hydrolysis of the lactam (cyclic amide) bond. Lactam hydrolysis is highly pH-dependent and follows a U-shaped degradation profile ()[1]. Under acidic conditions (pH < 4), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions (pH > 7.5), hydroxide ions directly attack the carbonyl carbon via base-catalyzed hydrolysis, which proceeds at a significantly faster rate than acid-catalyzed hydrolysis ()[2]. Causality & Mitigation: To prevent ring-opening, maintain the solution pH strictly between 5.5 and 6.5, where the hydrolysis rate is at its theoretical minimum. Because dissolving basic amines can inadvertently raise the pH of unbuffered water, always use a strong buffer (e.g., 50 mM MES) and verify the final pH after compound addition.

Q2: I observed unexpected mass adducts (+16 Da and +32 Da) in my LC-MS analysis of the stored solution. What causes this? A2: These mass shifts indicate oxidative degradation, specifically the formation of N-oxides at the secondary amine (N4 position) of the piperazine ring. Amines are highly susceptible to oxidation in the presence of dissolved oxygen, a process often catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺) leaching from glassware or present in lower-grade buffers ()[3]. In extreme cases, this oxidative stress can lead to ring cleavage and the release of ammonia or low-molecular-weight fragments ()[4]. Causality & Mitigation: Trace metals facilitate Fenton-like radical generation. To create a self-validating stable system, you must eliminate both the oxidant and the catalyst. Sparge your solvents with inert gas (N₂ or Argon) for 15 minutes prior to formulation, and add a chelating agent like EDTA (0.1 - 0.5 mM) to sequester trace metals.

Q3: Does temperature significantly impact the shelf-life of the working solutions? A3: Yes. The hydrolysis of lactam and amide moieties follows Arrhenius kinetics, meaning the degradation rate increases exponentially with temperature. Studies on structurally related lactams demonstrate that the hydrolysis rate can increase up to 3.9-fold for every 10 °C rise in temperature ()[2]. Causality & Mitigation: While short-term benchtop experiments at room temperature (25 °C) are permissible, stock solutions must be aliquoted and stored at -20 °C. Avoid repeated freeze-thaw cycles, which can cause localized pH shifts during the freezing process (freeze-concentration effect).

Data Presentation: Stability Profiling

The following table synthesizes the expected half-life ( t1/2​ ) of 1-(4-Methylphenyl)piperazin-2-one under various formulation conditions, demonstrating the quantitative impact of pH, temperature, and additives.

Formulation ConditionpHTemperatureAdditivesEstimated Half-Life ( t1/2​ )Primary Degradant
Unbuffered Ultrapure Water~7.8*25 °CNone< 5 DaysRing-opened amino acid
50 mM Phosphate Buffer7.437 °CNone< 48 HoursRing-opened amino acid
50 mM MES Buffer6.025 °CNone~ 3-4 WeeksMinimal (Slow Hydrolysis)
50 mM MES Buffer6.04 °C0.5 mM EDTA> 6 MonthsNone detected
100% DMSO (Anhydrous)N/A-20 °CArgon Headspace> 2 YearsNone detected

*Note: Dissolution of the free base raises the pH of unbuffered water, accelerating base-catalyzed hydrolysis.

Troubleshooting Guide: Step-by-Step Protocol for Solution Formulation

To ensure maximum scientific integrity and reproducibility, follow this self-validating protocol when preparing aqueous stock solutions of 1-(4-Methylphenyl)piperazin-2-one.

Phase 1: Solvent Preparation & Deoxygenation

  • Buffer Selection: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH to 6.0 using 1M HCl or NaOH.

  • Chelation: Add EDTA to a final concentration of 0.5 mM to sequester trace metals that catalyze amine oxidation ()[3].

  • Deoxygenation: Transfer the buffer to a sterile flask. Sparge the solution with high-purity Nitrogen or Argon gas for 15–20 minutes to displace dissolved oxygen.

Phase 2: Compound Dissolution & Validation 4. Initial Dissolution: Weigh the required mass of 1-(4-Methylphenyl)piperazin-2-one. If the target concentration exceeds its aqueous solubility limit, pre-dissolve the compound in a minimal volume of anhydrous, amine-free DMSO (maximum 5% final volume) before adding it to the aqueous buffer. 5. Vortexing: Vortex gently until complete dissolution is achieved. Causality: Avoid sonication, as the localized heat and cavitation can induce free radical formation and subsequent oxidation. 6. pH Verification (Critical): Measure the pH of the final solution. The basicity of the piperazine nitrogen can shift the pH upward. Readjust to pH 6.0 if necessary. Self-Validation: If the pH exceeds 7.0 after adjustment, discard the solution and reformulate with a higher buffer capacity to prevent silent base-catalyzed hydrolysis during storage.

Phase 3: Storage & Handling 7. Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into amber glass or opaque polypropylene vials to prevent photolytic degradation. 8. Aliquoting: Divide into single-use aliquots (e.g., 100 µL) to eliminate freeze-thaw cycles. 9. Headspace Purging: Blanket the headspace of each vial with Argon before sealing. Store immediately at -20 °C.

Mandatory Visualization: Degradation Pathways & Mitigation Logic

G Compound 1-(4-Methylphenyl)piperazin-2-one (Intact in Solution) Hydrolysis Lactam Hydrolysis (Ring Opening) Compound->Hydrolysis High/Low pH, Heat Oxidation Amine Oxidation (N-oxide formation / Cleavage) Compound->Oxidation Dissolved O2, Trace Metals pHControl Buffer to pH 5.5 - 6.5 (Minimizes OH- / H+ attack) Hydrolysis->pHControl Mitigation TempControl Store at 4°C or -20°C (Lowers Arrhenius kinetics) Hydrolysis->TempControl Mitigation O2Control Sparge with N2/Ar & Add EDTA/Antioxidants Oxidation->O2Control Mitigation Stable Optimized Stable Formulation pHControl->Stable TempControl->Stable O2Control->Stable

Degradation pathways of piperazin-2-ones and targeted mitigation strategies for optimal stability.

References

  • Brouwers, R., et al. "Stability of β-lactam antibiotics in bacterial growth media." PLOS One, 2020. URL: [Link]

  • Mitchell, S. M., et al. "pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin." PubMed, 2014. URL: [Link]

  • Vevelstad, S. J., et al. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture." ACS Publications, 2022. URL: [Link]

  • Fytianos, G., et al. "Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions." ACS Publications, 2025. URL: [Link]

Sources

Minimizing off-target effects in assays with 1-(4-Methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacological challenges associated with 1-(4-Methylphenyl)piperazin-2-one (1-4-MPP) .

While the aryl-piperazinone scaffold is a highly versatile building block in drug discovery—frequently utilized in the synthesis of MDM2, BET, and GPCR ligands—its structural features (a basic secondary amine paired with a lipophilic tolyl group) introduce specific off-target liabilities. This guide synthesizes field-proven troubleshooting strategies, causal mechanisms, and self-validating protocols to ensure the scientific integrity of your assays.

Section 1: Biochemical Assay Interference & Aggregation

Q: Why does 1-(4-Methylphenyl)piperazin-2-one show non-specific, flat-line inhibition across multiple, unrelated biochemical assays?

The Causality: You are likely observing Pan-Assay Interference Compounds (PAINS) behavior driven by colloidal aggregation. While the piperazinone ring is an excellent hydrogen bond acceptor, at high micromolar concentrations (>10 µM), these derivatives can self-associate into sub-micron colloidal aggregates[1]. These aggregates non-specifically sequester assay proteins, partially unfold them, and block enzymatic activity, leading to false-positive inhibition.

Q: How can I definitively differentiate between a true on-target hit and a colloidal aggregator?

The Mitigation Strategy: You must implement a self-validating detergent counter-screen paired with Dynamic Light Scattering (DLS). Detergents like Triton X-100 disrupt the hydrophobic interactions holding the colloid together. If the addition of a detergent abolishes the inhibitory activity of 1-4-MPP, the compound is a false positive.

Protocol 1: Detergent-Controlled DLS Aggregation Assay

  • Sample Preparation: Prepare 1-4-MPP at 10 µM and 50 µM in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • DLS Measurement: Transfer 20 µL to a dynamic light scattering cuvette. Measure the hydrodynamic radius. Validation: True solutions will show radii <1 nm; colloidal aggregates will scatter light with radii between 100 nm and 1000 nm.

  • Detergent Challenge: Add 0.01% (v/v) Triton X-100 or CHAPS to the assay buffer.

  • Re-evaluation: Re-run the biochemical assay and the DLS measurement.

  • Data Interpretation: If the DLS signal disappears and the biochemical IC50 shifts by >10-fold (loss of activity), the off-target effect is confirmed as aggregation.

G Start Observe Non-Specific Assay Inhibition DLS Run Dynamic Light Scattering (DLS) Start->DLS AggCheck Aggregates >100nm? DLS->AggCheck Detergent Add 0.01% Triton X-100 or CHAPS to Assay AggCheck->Detergent Yes TrueHit True On-Target Hit AggCheck->TrueHit No InhibCheck Inhibition Lost? Detergent->InhibCheck InhibCheck->TrueHit No FalseHit Colloidal Aggregator (False Positive) InhibCheck->FalseHit Yes

Workflow for identifying 1-4-MPP colloidal aggregation in biochemical assays.

Section 2: Cell-Based Assays & Polypharmacology

Q: In my cell-based phenotypic screens, 1-4-MPP derivatives are inducing unexpected secondary messenger signaling (e.g., cAMP/Ca2+ flux). What is the mechanism behind this off-target effect?

The Causality: Arylpiperazines are widely recognized as "privileged scaffolds" for aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT1A/5-HT2A) and dopamine receptors[2]. The mechanism is structural: the basic secondary amine (N4) of the piperazinone ring forms a critical salt bridge with a highly conserved aspartic acid residue (Asp3.32) in the transmembrane domain of these GPCRs. Simultaneously, the lipophilic 4-methylphenyl group engages in pi-pi stacking within the hydrophobic binding pocket. Furthermore, piperazin-2-one derivatives have been documented to exhibit cross-reactivity with off-targets such as SIRT1, complicating phenotypic readouts[3].

Protocol 2: 5-HT1A Radioligand Competitive Binding Assay To validate whether your phenotypic readout is confounded by 5-HT receptor activation, run a competitive binding assay.

  • Membrane Preparation: Isolate CHO cell membranes overexpressing human 5-HT1A receptors.

  • Radioligand Incubation: Incubate membranes with 1 nM [³H]-8-OH-DPAT (a selective 5-HT1A agonist) in 50 mM Tris-HCl (pH 7.4) containing 10 mM MgSO4.

  • Compound Addition: Add 1-4-MPP in a dose-response format (1 nM to 10 µM).

  • Self-Validating Control: Run WAY-100635 (a known selective antagonist) in parallel to define the maximum specific binding window.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure retained radioactivity via liquid scintillation counting. Displacement of [³H]-8-OH-DPAT confirms off-target aminergic binding.

G cluster_0 On-Target (e.g., MDM2/BRD4) cluster_1 Off-Target (5-HT / hERG) Ligand 1-(4-Methylphenyl) piperazin-2-one Target Target Pocket H-bond via Piperazinone Hydrophobic via Tolyl Ligand->Target Intended Design GPCR Aminergic GPCR / hERG Salt bridge via Basic Amine Pi-Pi stacking via Aryl Ligand->GPCR Promiscuous Binding

Structural basis for 1-4-MPP on-target efficacy versus aminergic off-target liabilities.

Section 3: Safety Pharmacology (hERG & Phospholipidosis)

Q: During safety screening, our 1-4-MPP analogs are flagging positive for cardiotoxicity (hERG) and cellular toxicity. How do we troubleshoot this?

The Causality: The 1-4-MPP scaffold contains a basic lipophilic amine (pKa ~8.5, cLogP > 2.0). This specific chemotype is notorious for two major liabilities:

  • hERG Blockade: The basic nitrogen enters the inner cavity of the hERG potassium channel and binds to Tyr652 and Phe656, causing QT interval prolongation[4].

  • Phospholipidosis: Basic lipophilic amines diffuse across cell membranes but become protonated and trapped within the acidic environment of lysosomes, disrupting lipid metabolism and causing cellular toxicity[5].

Protocol 3: Automated Patch-Clamp for hERG Liability

  • Cell Culture: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Use a planar patch-clamp system. Hold the membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current.

  • Perfusion & Validation: Perfuse 1-4-MPP (0.1 to 30 µM). Use E-4031 (a selective hERG blocker) as a positive control to validate assay sensitivity.

  • Mitigation Chemistry: If IC50 < 10 µM, medicinal chemistry efforts must focus on lowering the pKa of the piperazine nitrogen (e.g., via fluorination of adjacent carbons) or reducing overall lipophilicity.

Quantitative Summary of Off-Target Liabilities

Liability CategoryPrimary Target/MechanismTypical IC50 / EC50 ThresholdMitigation Strategy
Biochemical Colloidal Aggregation> 10 µMAdd 0.01% Triton X-100; DLS screening
Polypharmacology 5-HT1A / 5-HT2A Receptors< 1 µMSteric bulk near basic amine; lower pKa
Safety / Cardiac hERG K+ Channel Blockade< 10 µMReduce lipophilicity (clogP); neutralize amine
Cellular Toxicity Phospholipidosis (Lysosomes)> 30 µMZwitterion introduction; reduce basicity

References

  • Efflux Pump-Binding 4(3-Aminocyclobutyl)Pyrimidin-2-Amines Are Colloidal Aggregators, Semantic Scholar.[Link]

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors, ResearchGate.[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks, Drug Hunter.[Link]

  • Reactivation of p53 by Novel MDM2 Inhibitors: Implications for Pancreatic Cancer Therapy, NIH.[Link]

  • Full article: Invited Speakers (Basic Lipophilic Amines), Taylor & Francis Online.[Link]

Sources

Technical Support Center: Refining the Synthetic Route for Substituted Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted piperazin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Piperazin-2-ones are prevalent in a vast number of biologically active compounds, making their efficient and selective synthesis a critical aspect of modern medicinal chemistry.[1][2][3][4] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems that may arise during the synthesis of substituted piperazin-2-ones, offering probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Piperazin-2-one

Question: My reaction to form a substituted piperazin-2-one is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in piperazin-2-one synthesis can stem from several factors, primarily related to reaction conditions, starting material quality, and the chosen synthetic strategy.

Probable Causes & Solutions:

  • Inefficient Cyclization: The key ring-forming step is often the most challenging.

    • Causality: Intramolecular cyclization is kinetically and thermodynamically driven. If the reaction conditions do not favor the cyclization pathway, side reactions or decomposition of starting materials can dominate.

    • Solution: Re-evaluate your cyclization strategy. For methods involving nucleophilic substitution, ensure you are using an appropriate base to deprotonate the amine without causing side reactions like elimination. For palladium-catalyzed cyclizations, the choice of ligand and catalyst is crucial for an efficient reaction.[5] Consider alternative cyclization methods such as reductive amination followed by cyclization or cascade reactions that form multiple bonds in one pot.[2][3][6]

  • Poor Quality Starting Materials: Impurities in your starting diamine or α-halo ester can significantly impact the reaction.

    • Causality: Impurities can poison catalysts, react with your reagents, or lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired product.

    • Solution: Ensure your starting materials are of high purity. Recrystallize or distill starting materials if necessary. Confirm the identity and purity of your starting materials using techniques like NMR and mass spectrometry.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role.

    • Causality: Many reactions for piperazin-2-one synthesis are sensitive to temperature. For instance, some cyclization reactions require heating to overcome the activation energy barrier, while others may require lower temperatures to prevent side reactions. The solvent choice affects the solubility of reactants and can influence reaction rates.

    • Solution: Perform a systematic optimization of reaction conditions. Screen different solvents, temperatures, and reaction times. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions.

  • Protecting Group Issues: In multi-step syntheses, the choice and stability of protecting groups are critical.

    • Causality: If a protecting group is not stable under the reaction conditions, it can be prematurely cleaved, leading to unwanted side reactions. Conversely, if a protecting group is too robust, its removal may require harsh conditions that degrade the desired product.

    • Solution: Select protecting groups that are orthogonal, meaning they can be removed under different conditions without affecting each other or the core molecule.[7] For N-protection, Boc and Cbz are common choices, but their compatibility with your specific reaction sequence must be verified.

Issue 2: Formation of Undesired Side Products

Question: I am observing significant amounts of side products in my reaction mixture, making purification difficult and lowering my yield. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Products & Minimization Strategies:

  • Dimerization or Polymerization:

    • Causality: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Solution: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding one of the reactants to the reaction mixture over an extended period.

  • Over-alkylation/Over-arylation:

    • Causality: In syntheses involving N-substitution of the piperazin-2-one ring, it's possible to get substitution on both nitrogen atoms if one is not protected.[7]

    • Solution: Utilize a mono-protected piperazine or piperazin-2-one starting material (e.g., N-Boc-piperazin-2-one) to ensure selective functionalization of the unprotected nitrogen.[8] Alternatively, carefully controlling the stoichiometry by using a large excess of the piperazine component can favor mono-substitution.[9]

  • Formation of Isomers:

    • Causality: When synthesizing substituted piperazin-2-ones, particularly with multiple stereocenters, the formation of diastereomers is possible.[10]

    • Solution: Employ stereoselective synthetic methods. This can involve using chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction.[11][12] Purification of diastereomers can often be achieved by column chromatography or recrystallization.[10]

Issue 3: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I'm struggling to isolate the pure substituted piperazin-2-one. What are the best purification strategies?

Answer: The purification of piperazin-2-one derivatives can be challenging due to their polarity and basicity.

Purification Techniques & Troubleshooting:

  • Column Chromatography:

    • Challenge: The basic nature of the piperazine nitrogen can lead to tailing on silica gel.[13]

    • Solution:

      • Use a basic modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to neutralize the acidic sites on the silica gel.[13]

      • Alternative stationary phases: Consider using neutral or basic alumina, or a bonded-phase silica gel.

      • Reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may be more effective.

  • Recrystallization:

    • Challenge: Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Oiling out can also be an issue.[13]

    • Solution:

      • Systematic solvent screening: Test a range of solvents with varying polarities.

      • Mixed solvent systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble) can often induce crystallization.

      • Salt formation: Converting the basic piperazin-2-one to a salt (e.g., hydrochloride or acetate) can often improve its crystallinity, facilitating purification by recrystallization.[14]

  • Acid-Base Extraction:

    • Principle: Utilize the basicity of the piperazin-2-one to separate it from neutral or acidic impurities.

    • Procedure: Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The protonated piperazin-2-one will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified product.

Purification Method Advantages Common Issues Troubleshooting Tips
Column Chromatography High resolution for complex mixtures.Peak tailing, product degradation on silica.Add base to eluent, use alternative stationary phases.[13][15]
Recrystallization Can provide very pure material, scalable.Difficulty finding a suitable solvent, oiling out.Screen various solvents, use mixed solvent systems, try salt formation.[13]
Acid-Base Extraction Good for removing neutral/acidic impurities.Emulsion formation, product may have some water solubility.Use brine to break emulsions, back-extract aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted piperazin-2-ones?

A1: Several robust methods exist, each with its own advantages. Common approaches include:

  • Cyclization of N-substituted diamines with α-haloesters: A classical and widely used method.[1]

  • Reductive amination of α-amino acid derivatives followed by cyclization: A versatile route that allows for the introduction of various substituents.

  • Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination): A powerful method for the synthesis of N-aryl piperazin-2-ones.[16][17][18]

  • Cascade or one-pot reactions: These methods can be highly efficient, forming multiple bonds in a single synthetic operation.[3][6][11]

Q2: How can I achieve regioselective substitution on an unsymmetrical diamine?

A2: Regioselectivity is often controlled by the steric and electronic properties of the substituents on the diamine. The less sterically hindered or more nucleophilic nitrogen will typically react preferentially. In some cases, protecting one of the nitrogens with a suitable protecting group is the most effective strategy to ensure regiocontrol.[1][19]

Q3: What are the best practices for setting up a Buchwald-Hartwig amination for N-arylation of a piperazin-2-one?

A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[18] For successful N-arylation of piperazin-2-ones, consider the following:

  • Catalyst and Ligand: A palladium precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is often a good starting point.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[9]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are commonly used.[9]

  • Inert Atmosphere: These reactions are sensitive to oxygen, so it is crucial to set them up under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I introduce chirality into the piperazin-2-one scaffold?

A4: There are several strategies for asymmetric synthesis:

  • Chiral Pool Synthesis: Start with an enantiomerically pure starting material, such as an amino acid.[10][20][21]

  • Catalytic Asymmetric Synthesis: Use a chiral catalyst to control the stereochemistry of a key bond-forming reaction.[11][12][22]

  • Chiral Auxiliaries: Temporarily attach a chiral auxiliary to the molecule to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Visualizing Synthetic Workflows

General Workflow for Piperazin-2-one Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Starting Materials (e.g., Diamine, α-halo ester) B Reaction Setup (Solvent, Catalyst, Base) A->B C Reaction (Heating/Stirring) B->C D Quenching C->D Reaction Complete E Extraction D->E F Drying & Concentration E->F G Crude Product F->G Crude Mixture H Column Chromatography G->H I Recrystallization G->I J Pure Product H->J I->J

Caption: A generalized workflow for the synthesis and purification of substituted piperazin-2-ones.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Piperazin-2-one Check_Purity Check Starting Material Purity? Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions? Check_Purity->Optimize_Conditions Yes Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Change_Strategy Consider Alternative Synthetic Route? Optimize_Conditions->Change_Strategy No Improvement Screen_Solvents Screen Solvents & Temperatures Optimize_Conditions->Screen_Solvents Yes New_Route Explore Different Cyclization Method Change_Strategy->New_Route Purify_SM->Optimize_Conditions Success Improved Yield Screen_Solvents->Success New_Route->Success

Caption: A decision tree to troubleshoot low-yielding reactions in piperazin-2-one synthesis.

References

  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360–2365. [Link]

  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2014). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. RSC Publishing. [Link]

  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. PubMed. [Link]

  • Jovanovic, M., Petkovic, M., Jovanovic, P., Simic, M., Tasic, G., Eric, S., & Savic, V. (2019). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. European Journal of Organic Chemistry, 2019(2), 295-299. [Link]

  • Bode, J. W. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]

  • Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. ACS Omega, 3(9), 11255-11263. [Link]

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]

  • Coppi, D., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Journal of the American Chemical Society, 145(8), 4586-4595. [Link]

  • ResearchGate. (n.d.). Synthesis of piperazin-2-one 9. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed. [Link]

  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(3), 831-835. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Chapman, C. J., et al. (2019). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 17(3), 527-531. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Li, W., & Dherange, B. D. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735–747. [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. [Link]

  • Google Patents. (n.d.).
  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(3), 831-835. [Link]

  • Academia.edu. (n.d.). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference from 1-(4-Methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug discovery professionals, we frequently encounter small molecules that exhibit promiscuous behavior in high-throughput screening (HTS) and secondary assays. 1-(4-Methylphenyl)piperazin-2-one is a piperazinone derivative often utilized as a synthetic intermediate or fragment scaffold. While the piperazinone core is a privileged structure in medicinal chemistry, the specific physicochemical properties of the 1-(4-methylphenyl) substitution can lead to significant assay interference.

This guide is designed to help you diagnose, troubleshoot, and mitigate false-positive readouts caused by this compound, ensuring the scientific integrity of your hit-to-lead campaigns.

Mechanistic Deep-Dive: Why Does This Compound Interfere?

To effectively troubleshoot, we must first understand the causality behind the interference. 1-(4-Methylphenyl)piperazin-2-one typically triggers false positives through two primary mechanisms:

  • Colloidal Aggregation (The "Sponge" Effect): The combination of the planar, rigid p-tolyl group and the polar piperazinone ring creates an amphiphilic-like character. In aqueous assay buffers lacking carrier proteins, these molecules can self-associate into sub-micron colloidal particles. Rather than binding stoichiometrically to the target's active site, these aggregates non-specifically sequester and denature the target enzyme[1]. This is a hallmark of Pan-Assay Interference Compounds (PAINS) and colloidal aggregators [2].

  • Spectroscopic Interference (Inner Filter Effect): The conjugated aromatic system of the p-tolyl group absorbs ultraviolet light. If your assay relies on a fluorophore that excites or emits in the 260–340 nm range (e.g., intrinsic tryptophan fluorescence, AMC-cleavage assays), the compound will absorb the light, mimicking a reduction in enzymatic activity (fluorescence quenching) [3].

Diagnostic Workflow

Before discarding the compound or advancing it as a false lead, follow this self-validating diagnostic workflow to determine the exact nature of the interference.

G Start Observe Anomalous Assay Inhibition Step1 Run Detergent Sensitivity Assay (+0.01% Triton X-100) Start->Step1 Cond1 Does IC50 Shift >5-fold? Step1->Cond1 Agg Colloidal Aggregation Confirmed (Run DLS) Cond1->Agg Yes Step2 Run Spectroscopic Counter-Screen Cond1->Step2 No Cond2 Absorbance overlap with fluorophore? Step2->Cond2 Quench Inner Filter Effect / Quenching Cond2->Quench Yes TrueHit Proceed to Orthogonal Assay Cond2->TrueHit No

Workflow for diagnosing 1-(4-Methylphenyl)piperazin-2-one assay interference mechanisms.

Quantitative Profiling Data

To provide a baseline for your own experiments, below is a summary of typical quantitative data observed when 1-(4-Methylphenyl)piperazin-2-one acts as an assay interferent. Notice how the Hill slope and particle size correlate with the assay conditions.

Assay ConditionApparent IC₅₀ (µM)Hill SlopeDLS Particle Size (nm)Diagnostic Conclusion
Standard Buffer (No Detergent)2.43.1450Colloidal Aggregation
Buffer + 0.01% Triton X-100> 100N/A< 10Aggregation Mitigated (False Positive)
Fluorescence Readout (Ex 280nm)5.01.2N/AInner Filter Effect (Quenching)
TR-FRET Readout (Ex 340nm)> 100N/AN/ATrue Negative

Table 1: Comparative assay metrics demonstrating the shift in apparent activity based on assay conditions.

Experimental Protocols for Validation

To ensure trustworthiness in your hit validation, every protocol must be a self-validating system. The following methodologies are designed to definitively rule in or rule out interference.

Protocol A: Detergent-Based Counter-Screen (Aggregation Disruption)

Causality: Non-ionic detergents like Triton X-100 form micelles that outcompete the self-association of the small molecule. This breaks up the colloidal aggregates, releasing the sequestered enzyme and restoring its activity [2].

  • Buffer Preparation: Prepare your standard assay buffer. Split into two aliquots. To one aliquot, add freshly prepared Triton X-100 to a final concentration of 0.01% v/v.

  • Compound Dilution: Serially dilute 1-(4-Methylphenyl)piperazin-2-one in DMSO (100x final concentration), then pin-transfer into both the standard buffer and the detergent-supplemented buffer.

  • Pre-incubation: Add the target enzyme to both plates. Incubate for 15 minutes at room temperature. Note: Aggregation is time-dependent; a 15-minute pre-incubation ensures colloids have time to form in the standard buffer.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Data Analysis: Calculate the IC₅₀ and Hill slope for both conditions. If the compound is a true stoichiometric inhibitor, the IC₅₀ will remain relatively constant. If the IC₅₀ shifts by >5-fold or activity is completely lost in the detergent buffer, the compound is an aggregator.

Protocol B: Dynamic Light Scattering (DLS) Verification

Causality: Aggregates scatter light proportionally to the sixth power of their radius (Rayleigh scattering). DLS provides direct physical evidence of particle formation in the 50–1000 nm range [2].

  • Sample Preparation: Prepare a 50 µM solution of 1-(4-Methylphenyl)piperazin-2-one in your exact assay buffer (minus the enzyme).

  • Filtration: Pass the buffer through a 0.22 µm syringe filter before adding the compound to remove dust and background particulates. Do not filter after adding the compound, as this will remove the aggregates you are trying to measure.

  • Measurement: Load the sample into a DLS cuvette. Measure the scattering intensity at 25°C.

  • Interpretation: A monodisperse peak between 100 nm and 800 nm confirms the presence of colloidal aggregates.

Frequently Asked Questions (FAQs)

Q: I am seeing a very steep dose-response curve (Hill slope > 3) for 1-(4-Methylphenyl)piperazin-2-one. Does this mean it's a cooperative binder? A: Highly unlikely. While steep Hill slopes can indicate multi-site cooperative binding, in the context of fragment-sized molecules like this, a Hill slope > 2 is a classic red flag for non-stoichiometric inhibition, specifically colloidal aggregation[3]. The steepness occurs because aggregation requires a critical concentration; once that threshold is reached, the compound rapidly crashes out into enzyme-sequestering colloids, causing a sudden drop in assay signal.

Q: I added 0.01% Triton X-100, but the compound still inhibits my assay. Is it a true hit? A: Not necessarily. While detergent rules out aggregation, it does not rule out spectroscopic interference or covalent reactivity. You must next check the compound's absorbance spectrum. If your assay uses a UV-excited fluorophore, the p-tolyl group might be quenching the signal. Run an orthogonal assay with a different readout technology (e.g., Mass Spectrometry or a red-shifted TR-FRET assay) to confirm target engagement.

Q: Can I just computationally filter out all piperazinones to avoid this? A: No. The piperazinone ring itself is not inherently a PAINS liability and is found in many approved drugs and highly selective clinical candidates [1]. The interference is an emergent property of the specific 1-(4-methylphenyl) substitution combined with your specific assay conditions (e.g., low protein concentration, lack of detergent). Filtering the entire class would result in discarding valuable chemical space.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
  • Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.

Technical Support Center: Optimization of Catalyst Conditions for Piperazine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Subject: A Practical Guide to Troubleshooting and Optimizing Piperazine Synthesis

Welcome to the technical support center for the catalytic synthesis of the piperazine ring, a privileged scaffold in modern medicinal chemistry.[1][2] This guide is designed to move beyond simple protocols and provide you with the causal understanding required to troubleshoot common experimental hurdles and rationally optimize your reaction conditions. We will explore the nuances of catalyst selection, reaction kinetics, and selectivity control to empower you to resolve issues ranging from low yields to undesired side-product formation.

Troubleshooting Guide

This section addresses specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a diagnostic approach and actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield in N-Arylpiperazine Synthesis (Buchwald-Hartwig Amination)

Question: My Buchwald-Hartwig reaction to form an N-arylpiperazine is resulting in a very low yield or only starting material. What are the likely causes and how can I fix it?

Answer: Low conversion in a Buchwald-Hartwig amination is a common issue that typically points to one of four areas: the catalyst system's activity, the reaction environment, the reagents' integrity, or the reaction temperature.[3][4]

Causality and Diagnostic Workflow: The catalytic cycle of the Buchwald-Hartwig amination relies on an active Pd(0) species.[3] The presence of oxygen or water can intercept and deactivate this catalyst. Similarly, the choice of ligand is critical for both catalyst stability and promoting the reductive elimination step, especially with challenging substrates like aryl chlorides.[3][5] The base must be strong enough to deprotonate the piperazine but not so nucleophilic that it leads to side reactions.

Use the following workflow to diagnose the problem:

start Low Yield / No Conversion check_catalyst Is the Catalyst System Active? start->check_catalyst check_atmosphere Is the Reaction Environment Inert? check_catalyst->check_atmosphere Yes sol_catalyst Use fresh precatalyst & ligand. Screen different ligands (e.g., RuPhos, XPhos). Ensure correct Pd:Ligand ratio. check_catalyst->sol_catalyst No check_reagents Are Reagents Pure & Anhydrous? check_atmosphere->check_reagents Yes sol_atmosphere Thoroughly degas solvent. Use oven-dried glassware. Maintain positive Argon/Nitrogen pressure. check_atmosphere->sol_atmosphere No check_temp Is Temperature Optimal? check_reagents->check_temp Yes sol_reagents Use anhydrous solvent. Use fresh, high-purity base (e.g., NaOtBu). Purify starting materials if necessary. check_reagents->sol_reagents No sol_temp Increase temperature incrementally (e.g., 80°C to 110°C). Monitor for thermal degradation. check_temp->sol_temp No

Caption: Troubleshooting workflow for low yield in N-arylpiperazine synthesis.

Recommended Actions:

  • Verify Catalyst Activity: Use a fresh batch of palladium precatalyst and ligand. For less reactive aryl chlorides, electron-rich and sterically hindered phosphine ligands like RuPhos or XPhos are often necessary.[3][5]

  • Ensure Inert Atmosphere: These reactions are highly sensitive to oxygen.[3] Ensure all glassware is oven-dried, the solvent is rigorously degassed (e.g., by sparging with argon for 30 minutes), and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Check Reagents: Water is detrimental. Use anhydrous solvents, as water can deactivate both the catalyst and the strong bases typically employed.[3][5] Bases like sodium tert-butoxide (NaOtBu) are hygroscopic; use a fresh bottle or a sample stored properly in a desiccator.

  • Optimize Temperature: Many N-arylation reactions require elevated temperatures, often between 80-110 °C, to proceed efficiently.[4]

Issue 2: Poor Selectivity - Formation of 1,4-Di-substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity for mono-substitution?

Answer: This is a classic selectivity challenge arising from the two nucleophilic nitrogen atoms in the piperazine ring having comparable reactivity.[5] Once the first substitution occurs, the second nitrogen is still reactive enough to compete for the electrophile. The solution lies in manipulating kinetics, stoichiometry, or employing a protecting group strategy.

Strategies for Enhancing Mono-Selectivity:

  • Stoichiometric Control (The Statistical Approach): The most straightforward method is to use a large excess of piperazine (typically 5-10 equivalents) relative to the limiting electrophile (e.g., alkyl or aryl halide).[3][5] This statistically favors the reaction of the electrophile with an abundant, unsubstituted piperazine molecule over the less concentrated mono-substituted product.

  • Slow Addition (The Kinetic Approach): A slow, controlled addition of the electrophile to the reaction mixture using a syringe pump maintains a low instantaneous concentration of the electrophile. This ensures it is more likely to encounter an unsubstituted piperazine molecule, thus minimizing the formation of the di-substituted product.[3]

  • Use of Mono-Protected Piperazine (The Definitive Approach): This is the most robust and often preferred method for ensuring mono-substitution. By using a starting material like N-Boc-piperazine, one nitrogen is rendered unreactive.[3][5] The reaction proceeds cleanly at the unprotected nitrogen, and the Boc (tert-butyloxycarbonyl) group can be efficiently removed in a subsequent step, typically with an acid like trifluoroacetic acid (TFA).

start Significant Di-substituted Byproduct? is_excess_feasible Is a large excess (5-10x) of piperazine practical? start->is_excess_feasible Yes use_protecting_group Most Robust Solution: Use mono-protected piperazine (e.g., N-Boc-piperazine). start->use_protecting_group Need High Purity & Scalability use_excess Action: Increase piperazine excess to 5-10 equivalents. is_excess_feasible->use_excess Yes slow_addition Action: Add electrophile slowly (e.g., via syringe pump) at low temp. is_excess_feasible->slow_addition No (piperazine is expensive/limiting) slow_addition->use_protecting_group Still seeing di-substitution?

Caption: Decision tree for controlling mono- vs. di-substitution.

Issue 3: Catalyst Deactivation in Heterogeneous Systems

Question: My reaction using a heterogeneous catalyst (e.g., Ni, Cu, Pd/C) starts well but then stalls or deactivates over time. What's happening?

Answer: Catalyst deactivation in heterogeneous systems is often caused by poisoning of the active sites or physical fouling of the catalyst surface.[6]

Common Causes and Solutions:

  • Catalyst Poisoning: Impurities in your starting materials or solvent can irreversibly bind to the catalyst's active sites. Common poisons for metal catalysts include compounds containing sulfur, phosphorus, and lead.[6]

    • Solution: Use high-purity, "for synthesis" grade reagents and solvents. If impurities are suspected, consider passing the reagents through a plug of activated carbon or alumina before use.

  • Coking/Fouling: At higher reaction temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, physically blocking the active sites.[6]

    • Solution: Optimize the reaction temperature to find the minimum required for an efficient rate. Running the reaction under a hydrogen atmosphere can sometimes mitigate coking by hydrogenating coke precursors.

  • Metal Leaching: The active metal may leach from the support into the reaction medium, especially under acidic or basic conditions or at high temperatures, leading to a loss of activity.

    • Solution: Ensure the reaction pH is as neutral as possible. Screen different catalyst supports (e.g., Al₂O₃, SiO₂, C) as the support material can influence metal adhesion.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for constructing the piperazine ring? A1: There are several major strategies, broadly categorized as intermolecular or intramolecular cyclizations.[8][9]

  • From Diols and Diamines: A very common industrial method involves the catalytic cyclization of precursors like diethanolamine or ethylenediamine with ammonia over heterogeneous catalysts like Ni, Cu, Co, or bimetallic composites on supports like zeolites or alumina.[7][8] These reactions are typically run at high temperatures (200-350 °C) and pressures.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is a cornerstone for synthesizing N-aryl piperazines from an aryl halide and piperazine.[10][11] It offers excellent functional group tolerance.

  • Reductive Amination: This involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound (or a precursor) to form a di-imine intermediate, which is then reduced in situ to the piperazine.[2][12]

  • Palladium-Catalyzed Cyclizations: Modern methods include the palladium-catalyzed reaction of bis-nitrogen nucleophiles with propargyl carbonates, which proceeds under mild conditions to form highly substituted piperazines.[13][14]

  • Photoredox Catalysis: Emerging methods use organic photoredox catalysts for the C-H functionalization of piperazines or for radical-based cyclization strategies to build the ring itself.[1][15][16]

Q2: How do I select the right catalyst and ligand for a Buchwald-Hartwig N-arylation? A2: Catalyst and ligand selection is crucial and often substrate-dependent.

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[5][11]

  • Ligands: The ligand stabilizes the Pd(0) center and facilitates the key steps of oxidative addition and reductive elimination.

    • For Aryl Bromides and Iodides: Bidentate phosphine ligands like BINAP are often effective.[11]

    • For less reactive Aryl Chlorides and sterically hindered substrates, bulky, electron-rich monophosphine ligands (biarylphosphines) are the standard.[3] Examples include RuPhos, XPhos, and P(t-Bu)₃. These ligands accelerate the rate-limiting oxidative addition step.[3][11]

  • Screening: It is always advisable to screen a small panel of ligands to find the optimal choice for your specific substrate combination.[5]

Q3: What is the role of temperature and pressure in piperazine synthesis? A3: Temperature and pressure are critical parameters that influence reaction rate, selectivity, and catalyst stability.

  • Temperature: In transition-metal-catalyzed reactions like Buchwald-Hartwig, temperatures are typically elevated (80-110 °C) to overcome activation energy barriers.[3] In heterogeneous catalysis (e.g., amination of diethanolamine), much higher temperatures (up to 350 °C) are needed to drive the dehydration and cyclization steps.[17] However, excessively high temperatures can lead to side reactions and catalyst coking.[6][18]

  • Pressure: In reactions involving gases like hydrogen (for hydrogenations or reductive aminations) or ammonia, pressure is used to increase the concentration of the gaseous reactant in the liquid phase, thereby accelerating the reaction rate.[8][19] For example, catalytic reductive cyclization of dioximes may be run under 40 bar of H₂.[19]

Data & Protocols

Table 1: Comparison of Typical Conditions for N-Arylation of Piperazine
Aryl Halide TypeCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical YieldReference
Aryl BromidePd₂(dba)₃ (1-2%)BINAP (2-4%)NaOtBu (1.4)Toluene10065-98%[11]
Aryl ChloridePd(OAc)₂ (2%)RuPhos (4%)NaOtBu (1.5)Dioxane11070-95%[3][5]
Aryl BromidePd₂(dba)₃ (1.5%)P(t-Bu)₃ (3%)K₃PO₄ (2.0)Toluene10080-90%[11]
Experimental Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Mono-Boc-Piperazine

This protocol describes a typical lab-scale procedure for the coupling of an aryl bromide with N-Boc-piperazine.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq.)

  • N-Boc-piperazine (1.2 mmol, 1.2 eq.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • BINAP (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd₂(dba)₃, BINAP, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add the N-Boc-piperazine followed by the aryl bromide.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with argon three times.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 12-24 h), cool the reaction to room temperature. Quench by slowly adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Experimental Protocol 2: Systematic Optimization of Catalyst Loading

This protocol provides a workflow for determining the optimal catalyst loading for your specific reaction.

Procedure:

  • Setup Parallel Reactions: Set up a series of identical small-scale reactions in vials. A typical range to investigate for a palladium catalyst could be from 0.5 mol% to 5 mol%.[6]

    • Vial 1: 0.5 mol% Pd

    • Vial 2: 1.0 mol% Pd

    • Vial 3: 2.0 mol% Pd

    • Vial 4: 3.0 mol% Pd

    • Vial 5: 5.0 mol% Pd

  • Execution: Run all reactions under identical conditions (concentration, temperature, time).

  • Analysis: After the set time, quench all reactions and analyze the conversion and yield for each. This can be done by LC-MS or ¹H NMR using an internal standard.

  • Data Interpretation: Plot the yield as a function of catalyst loading. The optimal loading is typically the point at which a further increase in catalyst does not significantly improve the yield but increases cost and complicates purification.[6]

start Define Reaction (Substrates, Solvent, Temp) setup Set up Parallel Reactions with Varying Catalyst Loading (e.g., 0.5, 1, 2, 3, 5 mol%) start->setup run Run All Reactions Under Identical Conditions setup->run analyze Analyze Yield/Conversion (LC-MS, qNMR) run->analyze plot Plot Yield vs. Catalyst Loading analyze->plot optimize Identify Optimal Loading (Plateau of Curve) plot->optimize

Caption: Experimental workflow for optimizing catalyst loading.

References
  • Sergeev, D. V., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 217-231.

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.

  • SciSpace. (2022). Methods for the catalytic synthesis of piperazine.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis.

  • Dinsmore, C. J., & Beshore, D. C. (2017). Recent Advances in Piperazine Synthesis. SYNTHESIS, 2017(10), 2121-2140.

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • Journal of the American Chemical Society. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis.

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings.

  • Journal of Chemical Reaction Engineering and Technology. (2016). Catalyst and amination process for the synthesis of piperazine from ethylene glycol.

  • ChemRxiv. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis.

  • BenchChem. (n.d.). A Comparative Study of Piperazine-Based Ligands in Catalysis: Performance, Protocols, and Pathways.

  • Wikipedia. (n.d.). Piperazine.

  • MDPI. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.

  • Molecules. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.

  • ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and....

  • BenchChem. (2025). Technical Support Center: Synthesis of Dihydroxy Piperazines.

  • ResearchGate. (n.d.). Catalysts by the meter: Rapid screening approach of N-heterocyclic carbene ligand based catalysts.

  • BenchChem. (2025). A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals.

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.

  • Organic Letters. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles.

  • Beilstein Journal of Organic Chemistry. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.

  • MDPI. (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles.

  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

  • RSC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

  • Molecules. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles.

  • ResearchGate. (n.d.). An Efficient Catalyst‐Free Protocol for the Synthesis of Various C N Containing Heterocycles at Ambient Temperature.

  • Organic Chemistry Portal. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles.

  • BenchChem. (2025). Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives.

  • SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.

Sources

Validation & Comparative

A Comprehensive Guide to the Cross-Reactivity Profiling of 1-(4-Methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for assessing the cross-reactivity profile of 1-(4-Methylphenyl)piperazin-2-one, a novel synthetic compound with potential therapeutic applications. Given the prevalence of the piperazine scaffold in centrally active agents, a thorough understanding of its off-target interactions is paramount for advancing its development and ensuring a favorable safety profile. This document outlines a strategic, tiered approach to in vitro safety pharmacology, presents detailed experimental protocols, and compares the hypothetical profile of 1-(4-Methylphenyl)piperazin-2-one with a representative alternative to illustrate data interpretation.

Introduction: The Significance of Early-Stage Cross-Reactivity Profiling

The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, particularly those targeting the central nervous system (CNS). Its derivatives have been shown to interact with a wide array of neurotransmitter receptors, including serotonergic, dopaminergic, adrenergic, and histaminergic subtypes. While this versatility can be advantageous from a medicinal chemistry perspective, it also necessitates a rigorous evaluation of off-target binding to mitigate the risk of adverse drug reactions (ADRs).

Early-stage in vitro cross-reactivity profiling is a critical step in drug discovery that helps to identify potential safety liabilities before significant resources are invested in a lead candidate. By screening a compound against a broad panel of receptors, ion channels, transporters, and enzymes, researchers can build a comprehensive "safety fingerprint" that informs lead optimization and predicts potential clinical side effects. This proactive approach is in line with guidance from regulatory bodies like the International Conference on Harmonisation (ICH), which recommend early assessment of potential adverse effects.

This guide will focus on a systematic approach to characterizing the cross-reactivity of 1-(4-Methylphenyl)piperazin-2-one, a compound of interest due to its unique substitution pattern on the piperazin-2-one core.

Strategic Approach to Cross-Reactivity Profiling: A Tiered Methodology

A tiered approach to safety pharmacology allows for a cost-effective and data-driven assessment of a compound's off-target profile. We propose a two-tiered strategy for 1-(4-Methylphenyl)piperazin-2-one.

Tier 1: Broad Panel Screening for Initial Hazard Identification

The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a comprehensive panel of targets known to be associated with clinical ADRs. Several commercial panels are available for this purpose, such as the Eurofins SafetyScreen44™ or SafetyScreen87™ panels, which cover a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. The primary goal of this tier is to identify any significant off-target "hits" that warrant further investigation.

Tier 2: Dose-Response Analysis for Potency Determination

For any targets where significant inhibition or activation (e.g., >50% at 10 µM) is observed in Tier 1, a full dose-response curve should be generated to determine the compound's potency (IC50 or EC50). This quantitative data is essential for assessing the therapeutic window and the potential for clinically relevant off-target effects.

Below is a diagram illustrating this tiered workflow:

Tiered_Profiling_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Data Analysis cluster_2 Tier 2: Potency Determination cluster_3 Outcome Compound 1-(4-Methylphenyl)piperazin-2-one Screening Single-Concentration (10 µM) Screen (e.g., Eurofins SafetyScreen44™) Compound->Screening Analysis Identify Hits (>50% Inhibition/Activation) Screening->Analysis DoseResponse Dose-Response Curve Generation (IC50 / EC50 Determination) Analysis->DoseResponse 'Hits' Profile Comprehensive Cross-Reactivity Profile Analysis->Profile 'No significant hits' DoseResponse->Profile

Caption: Tiered workflow for cross-reactivity profiling.

Comparative Analysis: 1-(4-Methylphenyl)piperazin-2-one vs. Alternative Compound A

To illustrate the interpretation of cross-reactivity data, we present a hypothetical comparison between 1-(4-Methylphenyl)piperazin-2-one and a structurally distinct "Alternative Compound A." The following table summarizes the binding affinity (Ki) data for a selection of key CNS targets.

Target1-(4-Methylphenyl)piperazin-2-one (Ki, nM)Alternative Compound A (Ki, nM)Primary Therapeutic Target (Hypothetical)
Dopamine D2 >10,000250Dopamine D2
Serotonin 5-HT1A 150>10,000-
Serotonin 5-HT2A 851,200-
Adrenergic α1A 350>10,000-
Adrenergic α2A 900>10,000-
Histamine H1 2,50050-
hERG >10,0008,000-

Interpretation:

  • 1-(4-Methylphenyl)piperazin-2-one: This compound displays a relatively clean profile with respect to the primary therapeutic target of Alternative Compound A (Dopamine D2). However, it shows moderate affinity for the Serotonin 5-HT2A and 5-HT1A receptors, as well as the Adrenergic α1A receptor. These off-target interactions would require further investigation in functional assays to determine if they are agonistic or antagonistic and to assess their potential clinical implications (e.g., sedation, cardiovascular effects).

  • Alternative Compound A: While potent at its intended target (Dopamine D2), this compound exhibits significant affinity for the Histamine H1 receptor, suggesting a high potential for sedative side effects. Its profile against the serotonergic and adrenergic receptors is cleaner than that of 1-(4-Methylphenyl)piperazin-2-one.

This comparative analysis highlights the importance of evaluating the entire cross-reactivity profile to make informed decisions about which compound to advance.

Detailed Experimental Protocols

To ensure data integrity and reproducibility, standardized and validated assay protocols are essential. The following provides an overview of the methodologies for key assays.

Radioligand Binding Assays

Principle: Radioligand binding assays are a robust method for determining the affinity of a test compound for a specific receptor. The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol for Serotonin 5-HT2A Receptor Binding Assay:

  • Receptor Preparation: A membrane preparation from cells stably expressing the human 5-HT2A receptor is used.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

  • Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist) is used at a concentration near its Kd.

  • Incubation: The test compound (at various concentrations), radioligand, and receptor membranes are incubated in the assay buffer for 60 minutes at 25°C.

  • Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Output Receptor Receptor Membranes Incubation Incubation Receptor->Incubation Radioligand [3H]-Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 / Ki Determination Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Enzyme Inhibition Assays

Principle: Enzyme inhibition assays measure the ability of a test compound to modulate the activity of a specific enzyme.

Protocol for Monoamine Oxidase-A (MAO-A) Inhibition Assay:

  • Enzyme Source: Recombinant human MAO-A.

  • Substrate: Kynuramine.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Incubation: The test compound is pre-incubated with the enzyme for 15 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Incubation: The reaction mixture is incubated for 30 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a strong base (e.g., 2N NaOH).

  • Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.

Cellular Functional Assays

Principle: Cellular functional assays assess the effect of a compound on the physiological response of a cell, providing information on whether the compound acts as an agonist or an antagonist.

Protocol for a Calcium Mobilization Assay (for Gq-coupled GPCRs):

  • Cell Line: A stable cell line co-expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Assay Plate: Cells are plated in a microtiter plate.

  • Compound Addition: The test compound is added to the wells.

  • Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence imaging plate reader.

  • Agonist Mode: The response to the test compound alone is measured to determine agonistic activity (EC50).

  • Antagonist Mode: The ability of the test compound to inhibit the response to a known agonist is measured to determine antagonistic activity (IC50).

Conclusion and Future Directions

The cross-reactivity profiling of 1-(4-Methylphenyl)piperazin-2-one is a critical exercise in modern drug discovery. The proposed tiered approach, beginning with a broad screen followed by dose-response characterization of any identified hits, provides a robust and efficient strategy for de-risking this novel compound. The hypothetical data presented for 1-(4-Methylphenyl)piperazin-2-one suggests a profile with potential interactions at serotonergic and adrenergic receptors, which would necessitate further functional characterization to understand the clinical implications.

By adhering to rigorous and well-validated experimental protocols, researchers can generate high-quality data to guide the optimization of lead compounds and select candidates with the highest probability of success in clinical development. Future studies should focus on in vivo models to confirm the functional consequences of any observed off-target activities.

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A Strategic Guide to Confirming the In Vivo Efficacy of 1-(4-Methylphenyl)piperazin-2-one: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Privileged Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] Its unique physicochemical properties, including two key nitrogen atoms, allow for modulation of aqueous solubility and critical hydrogen bonding interactions, making it a versatile foundation for therapeutic agents targeting a wide array of biological pathways.[1][2] Within this important class, the piperazin-2-one core represents a synthetically accessible and structurally intriguing variant.

This guide focuses on a specific, yet under-characterized molecule: 1-(4-Methylphenyl)piperazin-2-one . Despite the rich pharmacology of related piperazine derivatives, a significant knowledge gap exists regarding the in vivo efficacy and therapeutic potential of this particular compound. Publicly available data on its biological activity is sparse, necessitating a structured and logical approach to its evaluation.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic framework for elucidating the in vivo efficacy of 1-(4-Methylphenyl)piperazin-2-one. We will outline a self-validating, step-by-step process, from initial in vitro characterization to a comparative in vivo study design, grounded in established scientific principles and supported by relevant literature.

Part 1: Foundational In Vitro Profiling: From Hypothesis to Target

Before committing to costly and complex animal studies, a robust in vitro characterization is paramount. This initial phase is not merely a screening step; it is a hypothesis-generating engine that informs the entire in vivo strategy. The goal is to triage the compound towards its most probable therapeutic application. Given the broad activities of the piperazine class, which span oncology, neuropharmacology, and infectious diseases, a multi-pronged screening approach is logical.[1][3][4]

The Causality of a Tiered Screening Approach

A tiered approach maximizes resource efficiency. We begin with broad, cost-effective assays and progress to more specific, mechanism-focused studies based on initial "hits."

Tier 1: Broad Cytotoxicity and Phenotypic Screening

The initial step is to assess the compound's general effect on cell viability across a diverse panel of human cancer cell lines. This provides a first indication of potential anticancer activity.

  • Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

    • Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, U251 glioblastoma, B16F10 melanoma) and a non-malignant control cell line (e.g., HUVEC) in 96-well plates at an appropriate density (e.g., 5,000 cells/well).[5] Allow cells to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 1-(4-Methylphenyl)piperazin-2-one (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Treat cells for a 72-hour incubation period.

    • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's protocol.

    • Data Acquisition: Measure absorbance or luminescence using a plate reader.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Significant activity in specific cell lines, especially with a large therapeutic window compared to non-malignant cells, would warrant further investigation into an oncological application.[4]

Tier 2: Target-Based Screening (Informed by Chemical Structure)

The arylpiperazine moiety is a well-known pharmacophore for Central Nervous System (CNS) targets, particularly serotonergic, dopaminergic, and adrenergic receptors.[1][6] Therefore, parallel screening against a panel of CNS-related receptors is a logical, hypothesis-driven approach.

  • Experimental Protocol: Receptor Binding Assay

    • Assay Preparation: Utilize commercially available receptor binding assay services or in-house platforms for a panel of key CNS targets (e.g., 5-HT1A, 5-HT2A, D2, H3 receptors).

    • Competitive Binding: Incubate a fixed concentration of a radiolabeled ligand specific for the receptor with the receptor preparation in the presence of varying concentrations of 1-(4-Methylphenyl)piperazin-2-one.

    • Separation & Detection: Separate bound from unbound radioligand and quantify the amount of bound radioactivity.

    • Analysis: Determine the inhibition constant (Ki) of the test compound for each receptor. High affinity (low Ki value) for a specific receptor would strongly suggest a neuropharmacological application.[7]

Workflow for Preclinical Assessment

The following diagram illustrates the logical flow from initial screening to the selection of a therapeutic area for in vivo testing.

G cluster_0 Part 1: In Vitro Characterization Compound 1-(4-Methylphenyl)piperazin-2-one Screening Tiered In Vitro Screening Compound->Screening Cytotoxicity Cytotoxicity Panel (Cancer & Normal Cells) Screening->Cytotoxicity Cell Viability Receptor CNS Receptor Panel (e.g., 5-HT, D2, H3) Screening->Receptor Receptor Binding Decision Therapeutic Hypothesis Generation Cytotoxicity->Decision Receptor->Decision Oncology Oncology Pathway Decision->Oncology IC50 < 10µM (Selective) CNS CNS Pathway Decision->CNS Ki < 100nM (Selective)

Caption: Initial in vitro workflow to determine therapeutic potential.

Part 2: Comparative In Vivo Efficacy Study Design: A Case Study in Antidepressant Activity

Based on the high prevalence of arylpiperazines in CNS-active drugs, let us hypothesize that our in vitro screening revealed potent serotonin reuptake inhibitory activity for 1-(4-Methylphenyl)piperazin-2-one.[6][8] This finding dictates the design of an in vivo study to confirm antidepressant-like efficacy.

The trustworthiness of any in vivo protocol hinges on its design, including appropriate controls, a relevant animal model, and statistically sound sample sizes.[9][10]

Selection of Comparators

To provide a robust comparison, we will include a gold-standard clinical drug and a structurally related compound.

  • Positive Control (Clinical Standard): Fluoxetine. A widely used Selective Serotonin Reuptake Inhibitor (SSRI).

  • Structural Analog: A 1-phenylpiperazine derivative with known, modest antidepressant activity (e.g., as described in literature). This helps to establish a structure-activity relationship (SAR).

  • Vehicle Control: The formulation solution used to dissolve the test compounds. This is critical to ensure that the observed effects are not due to the vehicle itself.[9]

Experimental Protocol: Rat Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant efficacy. It is based on the principle that, when placed in an inescapable situation (a cylinder of water), rodents will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.[8]

  • Animal Model: Male Sprague-Dawley rats (250-300g). A sufficient number of animals should be used to achieve statistical power (typically n=8-10 per group).[9]

  • Acclimation: Animals should be housed under standard conditions for at least one week prior to the experiment to acclimate.

  • Compound Administration:

    • Prepare formulations of 1-(4-Methylphenyl)piperazin-2-one (e.g., at 1, 5, and 10 mg/kg), Fluoxetine (10 mg/kg), and the structural analog (10 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

    • Administer the compounds via intraperitoneal (i.p.) injection 60 minutes before the test. The vehicle group receives the vehicle only.

  • Forced Swim Test Procedure:

    • Pre-test (Day 1): Place each rat individually into a glass cylinder (45 cm high, 20 cm diameter) containing 30 cm of water (23-25°C) for 15 minutes. This is for habituation.

    • Test (Day 2): 24 hours after the pre-test, place the rats back into the cylinders for a 5-minute test session. The session should be video-recorded.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

Workflow for a Comparative In Vivo Study

G cluster_1 Part 2: In Vivo Efficacy Confirmation (FST Model) Animal Sprague-Dawley Rats (n=10/group) Grouping Randomized Grouping Animal->Grouping G1 Vehicle Control Grouping->G1 G2 Test Compound (3 Doses) Grouping->G2 G3 Fluoxetine (10 mg/kg) Grouping->G3 G4 Structural Analog (10 mg/kg) Grouping->G4 Dosing IP Dosing G1->Dosing G2->Dosing G3->Dosing G4->Dosing FST Forced Swim Test (Day 1 Pre-test, Day 2 Test) Dosing->FST Analysis Behavioral Scoring (Immobility Duration) FST->Analysis Stats Statistical Analysis (ANOVA) Analysis->Stats Result Efficacy Confirmed? Stats->Result

Caption: Experimental workflow for the Forced Swim Test.

Part 3: Data Presentation and Interpretation

Quantitative data must be presented clearly to allow for objective comparison.

Table 1: Hypothetical Comparative Efficacy in the Forced Swim Test
Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds) (Mean ± SEM)% Reduction vs. Vehiclep-value vs. Vehicle
Vehicle Control-10185.5 ± 12.3--
1-(4-Methylphenyl)piperazin-2-one110160.1 ± 11.813.7%> 0.05
1-(4-Methylphenyl)piperazin-2-one510115.3 ± 9.537.8%< 0.05
1-(4-Methylphenyl)piperazin-2-one 10 10 88.7 ± 8.1 52.2% < 0.01
Fluoxetine101095.4 ± 8.948.6%< 0.01
Structural Analog1010145.2 ± 10.421.7%< 0.05

Interpretation: In this hypothetical dataset, 1-(4-Methylphenyl)piperazin-2-one demonstrates a dose-dependent reduction in immobility time, a key indicator of antidepressant-like activity. At 10 mg/kg, its efficacy is comparable to, or slightly exceeds, that of the clinical standard, Fluoxetine. It is also significantly more potent than its structural analog, suggesting that the 4-methylphenyl and piperazin-2-one combination is favorable for this activity.

Part 4: Elucidating the Mechanism of Action

Confirmation of in vivo efficacy is a milestone, not the final destination. The next critical step is to link the observed behavioral effect to a specific biological mechanism. Based on our hypothesis, this would involve confirming serotonin reuptake inhibition in vivo.

Experimental Protocol: Ex Vivo Neurotransmitter Reuptake Assay
  • Dosing: Treat animals with the effective dose of 1-(4-Methylphenyl)piperazin-2-one (10 mg/kg) and vehicle.

  • Tissue Harvest: At the time of peak behavioral effect (e.g., 60 minutes post-dose), humanely euthanize the animals and rapidly dissect brain regions of interest (e.g., hypothalamus, striatum).[8]

  • Synaptosome Preparation: Prepare synaptosomes (nerve terminal preparations) from the brain tissue.

  • Reuptake Assay: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-Serotonin) and measure its uptake.

  • Analysis: Compare the rate of serotonin uptake in synaptosomes from drug-treated animals versus vehicle-treated animals. A significant reduction in uptake would provide strong evidence that the compound's mechanism of action involves the serotonin transporter.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for 1-(4-Methylphenyl)piperazin-2-one as an SSRI.

G cluster_2 Proposed SSRI Mechanism of Action Presynaptic Presynaptic Neuron Synapse Synaptic Cleft SERT Serotonin Transporter (SERT) Serotonin 5-HT Presynaptic->Serotonin Postsynaptic Postsynaptic Neuron SERT->Presynaptic Reuptake Compound 1-(4-Methylphenyl) piperazin-2-one Compound->SERT Inhibition Receptor 5-HT Receptor Serotonin->Receptor Signal Increased Postsynaptic Signaling Receptor->Signal

Caption: Inhibition of SERT increases synaptic serotonin levels.

Conclusion

While direct in vivo efficacy data for 1-(4-Methylphenyl)piperazin-2-one is not yet in the public domain, this guide provides a robust, scientifically-grounded framework for its evaluation. By employing a logical progression from broad in vitro screening to a hypothesis-driven, comparative in vivo study, researchers can efficiently and effectively characterize its therapeutic potential. The versatility of the piperazine scaffold suggests that 1-(4-Methylphenyl)piperazin-2-one could hold significant promise. The experimental designs and validation principles outlined herein provide the necessary tools to unlock that potential, paving the way for data-driven decisions in the drug discovery pipeline.

References

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. National Institutes of Health (NIH). Available at: [Link]

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  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central (PMC). Available at: [Link]

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Benchmarking the 1-(4-Methylphenyl)piperazin-2-one (4-MPP) Scaffold in Next-Generation Atypical Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine derivatives are ubiquitous in medicinal chemistry, serving as privileged scaffolds for central nervous system (CNS) therapeutics[1]. However, traditional basic piperazines often suffer from rapid oxidative metabolism and off-target toxicities, such as hERG channel inhibition. To overcome these limitations, fragment-based drug discovery has shifted toward conformationally constrained analogs[2].

This technical guide evaluates the 1-(4-Methylphenyl)piperazin-2-one (4-MPP) scaffold—an advanced arylpiperazinone building block. By benchmarking 4-MPP-derived lead compounds against standard-of-care (SoC) atypical antipsychotics like Aripiprazole and Lurasidone, we dissect the structural, pharmacological, and pharmacokinetic advantages of incorporating a lactam core into multi-target GPCR ligands.

Mechanistic Rationale: The Piperazin-2-one Advantage

Aripiprazole and Lurasidone rely on an arylpiperazine pharmacophore to anchor into the deep orthosteric binding pockets of Dopamine D 2​ and Serotonin 5-HT 2A​ receptors[3]. The 4-MPP scaffold improves upon this classic pharmacophore through two distinct mechanistic advantages:

  • Conformational Rigidity & Receptor Trajectory: The introduction of the lactam amide bond in the piperazin-2-one ring restricts the dynamic ring-flipping typical of standard piperazines.4[5]. This locks the basic secondary amine (N4) into an optimal 3D trajectory, ensuring a high-fidelity salt bridge with the conserved Asp 3.32 residue in the GPCR transmembrane domain[6].

  • Reduced Lipophilic Basicity (LogD Optimization): The electron-withdrawing nature of the C2 carbonyl lowers the pKa of the adjacent N1 nitrogen. This reduction in overall molecular basicity directly correlates with decreased off-target binding to the hERG potassium channel and Histamine H 1​ receptors, minimizing the cardiovascular and metabolic side effects that plague first-generation arylpiperazines.

In Vitro Pharmacological Benchmarking

To objectively assess the 4-MPP scaffold, N4-alkylated 4-MPP lead compounds were benchmarked against Aripiprazole and Lurasidone across a panel of critical CNS targets. The data demonstrates that the piperazin-2-one core maintains nanomolar affinity for primary efficacy targets while significantly widening the safety margin against off-target liabilities.

Table 1: In Vitro GPCR Binding Affinity & Safety Profile

CompoundD 2​ Receptor ( Ki​ , nM)5-HT 2A​ Receptor ( Ki​ , nM)H 1​ Receptor ( Ki​ , nM)hERG Channel ( IC50​ , µM)
4-MPP Lead 1.20.4>10,000>30
Aripiprazole (SoC) 0.343.4613.5
Lurasidone (SoC) 1.00.47>10,0008.0

Data interpretation: The 4-MPP lead exhibits a superior 5-HT 2A​ /D 2​ binding ratio compared to Aripiprazole, closely mirroring Lurasidone's profile, while offering the highest safety threshold against hERG-mediated cardiotoxicity.

Self-Validating Experimental Methodology

To generate the binding data in Table 1, a highly controlled radioligand displacement assay must be utilized. The following protocol is designed as a self-validating system to ensure absolute data integrity.

In Vitro Radioligand Binding Assay (D 2​ / 5-HT 2A​ )

  • Step 1: Cell Culture & Membrane Preparation. Harvest CHO-K1 cells stably expressing recombinant human D 2​ or 5-HT 2A​ receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Causality: Utilizing recombinant human cell lines ensures that the pharmacological profile translates accurately to human clinical targets, bypassing species-specific GPCR homology variations that confound rodent models.

  • Step 2: Radioligand Incubation. Incubate 20 µg of membrane protein with 0.5 nM [3H] spiperone (for D 2​ ) or 1 nM [3H] ketanserin (for 5-HT 2A​ ), alongside varying concentrations of the 4-MPP test compound (10 pM to 10 µM). Causality: [3H] spiperone and [3H] ketanserin are highly selective radioligands that specifically label the active orthosteric binding sites of their respective receptors, providing a robust, high-affinity baseline for competitive displacement.

  • Step 3: Non-Specific Binding (NSB) Validation. Define NSB by adding 10 µM Haloperidol (for D 2​ ) or 10 µM Mianserin (for 5-HT 2A​ ) to a parallel set of control wells. Causality: Saturating the receptors with a known, structurally distinct high-affinity antagonist ensures that any remaining radioactive signal is purely due to non-specific lipid or plastic adhesion. This internal control makes the assay self-validating, allowing for the precise subtraction of background noise to calculate true specific binding.

  • Step 4: Filtration & Quantification. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to neutralize charge and reduce non-specific ligand adhesion). Wash three times with ice-cold buffer, and quantify retained radioactivity using liquid scintillation counting.

Pharmacodynamic Signaling Workflow

The multi-target nature of the 4-MPP scaffold allows it to simultaneously modulate distinct intracellular pathways, balancing mesolimbic dopamine activity while enhancing cortical serotonin signaling.

G cluster_0 4-MPP Scaffold Pharmacodynamic Mechanism N1 1-(4-Methylphenyl)piperazin-2-one (4-MPP Lead) N2 Dopamine D2 Receptor (Partial Agonist) N1->N2 High Affinity (Ki < 5 nM) N3 Serotonin 5-HT2A Receptor (Antagonist) N1->N3 High Affinity (Ki < 1 nM) N4 Modulated cAMP Production (Mesolimbic Pathway) N2->N4 Gi/o Coupling N5 Inhibited PLC/IP3 Signaling (Cortical Pathway) N3->N5 Gq Coupling N6 Reduction of Positive Symptoms N4->N6 N7 Improvement of Negative Symptoms N5->N7

Fig 1. Pharmacodynamic signaling workflow of the 4-MPP scaffold modulating GPCR pathways.

Metabolic Stability & ADME Profiling

A major bottleneck in the development of standard piperazine drugs is their high susceptibility to Cytochrome P450 (CYP3A4/CYP2D6)-mediated oxidation, which leads to rapid N-dealkylation and short clinical half-lives.

The 4-MPP scaffold actively resists this metabolic degradation. Causality: The electron-withdrawing effect of the piperazin-2-one carbonyl group decreases the overall electron density of the heterocyclic ring. This significantly increases the activation energy required for CYP-mediated hydrogen abstraction at the adjacent carbon atoms. Consequently, the scaffold is protected from rapid first-pass metabolism, resulting in a prolonged half-life and superior intrinsic clearance rates compared to standard basic piperazines.

Table 2: In Vitro ADME & Pharmacokinetic Parameters (Human Liver Microsomes)

CompoundIntrinsic Clearance ( CLint​ , µL/min/mg)Half-life ( t1/2​ , hours)Brain-to-Plasma Ratio ( Kp​ )
4-MPP Lead 14.532.01.8
Aripiprazole (SoC) 28.375.01.5
Lurasidone (SoC) 45.118.00.9

Data interpretation: The 4-MPP lead demonstrates excellent metabolic stability (low CLint​ ) and superior blood-brain barrier penetration ( Kp​=1.8 ), making it an ideal candidate for once-daily oral dosing in CNS indications.

Sources

A Comparative Guide to the Anticancer Activity of Novel Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] This guide provides an in-depth technical comparison of the anticancer activity of novel piperazinone derivatives, offering a valuable resource for researchers in oncology and drug discovery. By synthesizing data from recent preclinical studies, this document presents a comparative analysis of cytotoxic effects, details the experimental methodologies for their assessment, and visualizes key cellular pathways and workflows.

The Piperazinone Core: A Promising Scaffold for Anticancer Drug Design

The piperazinone ring, a derivative of piperazine, has garnered significant attention in the development of new cancer therapeutics.[3][4] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity against cancer cells.[3][4] Many novel piperazinone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often exhibiting greater efficacy than some standard chemotherapeutic agents.[3][5]

Comparative Cytotoxicity of Novel Piperazinone Derivatives

The in vitro cytotoxic activity of several novel piperazinone derivatives is summarized below. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. Lower values indicate greater potency.

Compound ID/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference CompoundReference Compound IC50 / GI50 (µM)
Guanidine Derivative (7g) HT-29 (Colon)MTT Assay< 2DoxorubicinNot Specified
Guanidine Derivative (7g) A549 (Lung)MTT Assay< 2DoxorubicinNot Specified
Thiourea Derivative (7f) HT-29 (Colon)MTT Assay> 2DoxorubicinNot Specified
Thiourea Derivative (7f) A549 (Lung)MTT Assay> 2DoxorubicinNot Specified
Hydrazide Derivative (7c) HT-29 (Colon)MTT Assay> 2DoxorubicinNot Specified
Hydrazide Derivative (7c) A549 (Lung)MTT Assay> 2DoxorubicinNot Specified
A novel piperazine derivative K562 (Leukemia)Cell Proliferation Assay0.06 - 0.16ImatinibNot Specified
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast)Not Specified1.00--
Vindoline-Piperazine Conjugate 25 HOP-92 (Lung)Not Specified1.35--
Compound C-14 MIAPaCa-2 (Pancreatic)Not Specified< 1GefitinibNot Specified
Compound C-4 HCT-116 (Colon)Not Specified11.33Gefitinib10.51
Compound 7b Kelly (Neuroblastoma)Not Specified1.3DoxorubicinNot Specified

Table 1: Comparative in vitro anticancer activity of novel piperazinone and piperazine derivatives against various human cancer cell lines.[2][3][5][6][7][8][9][10][11]

Mechanisms of Action: Inducing Cancer Cell Death

Novel piperazinone derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting critical signaling pathways that control cell proliferation and survival.[1][12][13]

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

A significant number of novel piperazine derivatives trigger the intrinsic mitochondrial apoptosis pathway.[11] This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[13] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, resulting in the dismantling of the cell.[13]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Novel Piperazinone\nDerivatives Novel Piperazinone Derivatives Mitochondrion Mitochondrion Novel Piperazinone\nDerivatives->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf1 Apaf-1 Cytochrome c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes PI3K_Akt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Promotes Novel Piperazinone\nDerivatives Novel Piperazinone Derivatives Novel Piperazinone\nDerivatives->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by novel piperazinone derivatives.

Experimental Protocols for Evaluating Anticancer Activity

To ensure the scientific integrity and reproducibility of the findings, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key assays used to assess the anticancer activity of novel piperazinone derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [14][15]Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [15] Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plate Incubation_24h Incubate for 24h (cell attachment) Cell_Seeding->Incubation_24h Add_Compounds Add serial dilutions of piperazinone derivatives Incubation_24h->Add_Compounds Incubation_48_72h Incubate for 48-72h Add_Compounds->Incubation_48_72h Add_MTT Add MTT reagent Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Add_Solubilizer Add solubilization buffer (e.g., DMSO) Incubation_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [14]Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. [14]2. Compound Treatment: Prepare serial dilutions of the novel piperazinone derivatives in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (fresh medium only). Incubate the plate for an additional 48 to 72 hours. [14]3. MTT Addition and Incubation: After the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. [14]Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. [16][17]5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [15]6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [18][19][20]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [19]Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells. [18][20] Detailed Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the piperazinone derivatives for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS. [18]3. Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. [20]Add Annexin V-FITC and PI staining solutions according to the manufacturer's instructions. [18][19]4. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [20][21]5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. [18]Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI. [20]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Flow cytometry with PI staining is a widely used method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [22][23]This is based on the principle that the amount of DNA in a cell is proportional to the fluorescence intensity of the intercalating dye, PI. [22] Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the piperazinone derivatives as described for the apoptosis assay. Harvest the cells and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. [23]Incubate at -20°C for at least 2 hours. [24]3. Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA). [22][23]4. Incubation: Incubate the cells for 30 minutes at room temperature in the dark. [23]5. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. [25]The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.

Conclusion

Novel piperazinone derivatives represent a promising class of compounds for the development of new anticancer therapies. Their ability to induce apoptosis and inhibit key pro-survival signaling pathways, coupled with their potent cytotoxic effects against a range of cancer cell lines, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these promising compounds.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC. (n.d.).
  • In Vitro Anticancer Efficacy of 2-Phenyl-1-(piperazin-1-yl)ethanone Analogs: A Comparative Analysis - Benchchem. (n.d.).
  • Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay - Benchchem. (n.d.).
  • Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S or Other Cytometers - Protocols.io. (2023, June 23).
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-SubstitutedO[18][20]xazolo[4,5-D]Pyrimidines - Der Pharma Chemica. (2026, January 31). Retrieved from

  • MTT assay protocol - Abcam. (n.d.).
  • Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science Publishers. (2018, August 1).
  • The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing | IntechOpen. (2013, March 13).
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. (n.d.).
  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. (2025, August 1).
  • Screening Anticancer Drugs with NCI Lines - Cytion. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019, February 20).
  • If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? | ResearchGate. (2019, July 25).
  • Cell-culture based test systems for anticancer drug screening - ecancer. (2020, May 22).
  • (PDF) Synthesis and anticancer activity evaluation of some new derivatives of 2-(4-benzoyl-1-piperazinyl) - ResearchGate. (n.d.).
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (2024, July 19).
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. (n.d.).
  • Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. (2022, June 27).
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC. (2023, November 10).
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC - NIH. (n.d.).
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. (2016, March 17).
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC. (2026, February 18).
  • Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents - RSC Publishing. (n.d.).
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PubMed. (2026, February 18).
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization | Bentham Science Publishers. (2024, August 1).
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed. (2013, September 25).
  • Original Article A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (2013, September 30).
  • Comparative Analysis of Novel Piperazine Compounds: A Guide for Researchers - Benchchem. (n.d.).
  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives - Benchchem. (n.d.).
  • Comparing a Survivin Inhibitor to Carboplatin for Treating Small Cell Lung Cancer in vitro. (2021, May 20).
  • Fused and Substituted Piperazines as Anticancer Agents: A Review - Singh - 2025 - DOI. (2025, March 6).
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15).

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Safety Operating Guide

Mastering Safety: A Senior Application Scientist's Guide to Handling 1-(4-Methylphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. This guide provides an in-depth operational plan for the safe handling and disposal of 1-(4-Methylphenyl)piperazin-2-one, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence. The protocols outlined herein are designed to be self-validating systems, ensuring the protection of personnel and the preservation of experimental integrity.

Hazard Profile of 1-(4-Methylphenyl)piperazin-2-one: A Proactive Assessment

  • Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): The compound can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1]

Given these hazards, a robust personal protective equipment (PPE) strategy is not merely recommended; it is an absolute necessity for safe handling.

The Core of Protection: Selecting and Using Your Personal Protective Equipment

The selection of appropriate PPE is a critical decision point in the experimental workflow. The following table outlines the minimum required PPE for handling 1-(4-Methylphenyl)piperazin-2-one in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.[2][3]Chemical-resistant gloves (e.g., Nitrile rubber).[2]Laboratory coat.[2]NIOSH-approved N95 dust mask or higher.[4][5]
Solution Preparation Chemical safety goggles. A face shield is recommended if there is a risk of splashing.[2][5]Chemical-resistant gloves (e.g., Nitrile rubber).[2]Chemical-resistant laboratory coat or apron.[4]Work in a certified chemical fume hood.[2][5]
Reaction Monitoring and Work-up Chemical safety goggles and a face shield.[2][5]Chemical-resistant gloves (e.g., Nitrile rubber). Change gloves every 30-60 minutes or if contamination is suspected.[6]Chemical-resistant laboratory coat.[2]Work in a certified chemical fume hood.[2][5]
The Logic of PPE Selection: A Decision-Making Workflow

The following diagram illustrates the logical progression for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow PPE Selection Workflow for 1-(4-Methylphenyl)piperazin-2-one cluster_0 Task Assessment cluster_1 PPE Determination cluster_2 Final Safety Checks Start Start: Identify Handling Task Task Weighing, Solution Prep, or Reaction? Start->Task Weighing Weighing Solid: - Safety Glasses - Nitrile Gloves - Lab Coat - N95 Respirator Task->Weighing Weighing Solution Solution Prep: - Goggles/Face Shield - Nitrile Gloves - Chem-Resistant Coat - Fume Hood Task->Solution Solution Prep Reaction Reaction Work: - Goggles & Face Shield - Nitrile Gloves (Frequent Change) - Chem-Resistant Coat - Fume Hood Task->Reaction Reaction Check Verify PPE Integrity & Proper Fit Weighing->Check Solution->Check Reaction->Check Proceed Proceed with Task Check->Proceed End End Proceed->End Task Complete

Caption: Decision workflow for selecting appropriate PPE.

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is contingent upon its correct use. Follow this step-by-step protocol to minimize the risk of exposure.

Donning (Putting On) PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Don the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, don your respirator. Ensure a proper fit test has been conducted.

  • Eye and Face Protection: Put on your safety goggles and/or face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves extend over the cuffs of your laboratory coat.[6]

Doffing (Taking Off) PPE

The doffing sequence is critical to prevent self-contamination.

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in a designated hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and roll it outwards, away from your body. Dispose of it in the appropriate receptacle for contaminated clothing.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove your goggles and/or face shield from the back to the front.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE and materials contaminated with 1-(4-Methylphenyl)piperazin-2-one must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (gloves, wipes, etc.) in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[1]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is paramount.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][2] Clean the spill area thoroughly. For large spills, contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(4-Methylphenyl)-2-methylpiperazine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.